1-ethyl-5-methyl-4-nitro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-methyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-4-7-6(5(8)2)9(10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLBLHCXOJGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Spectroscopic Profiling of 1-Ethyl-5-methyl-4-nitro-1H-imidazole
This guide outlines the advanced spectroscopic characterization of 1-ethyl-5-methyl-4-nitro-1H-imidazole (CAS 1856100-92-9). It is designed for analytical chemists and pharmaceutical scientists requiring a definitive structural proof, particularly to distinguish this specific regioisomer from its common pharmacological analogs (e.g., 2-methyl-5-nitroimidazole derivatives like metronidazole).
Executive Summary & Chemical Context
This compound (referred to herein as EMNI ) presents a unique analytical challenge. Unlike the "standard" nitroimidazole antibiotic scaffold—which typically features a methyl group at the C2 position and a nitro group at the C5 position—EMNI is a 1,4,5-trisubstituted imidazole.
-
Chemical Formula:
[1][2] -
Molecular Weight: 155.15 g/mol [1]
-
Critical Isomerism: The primary analytical burden is distinguishing EMNI from its regioisomers:
-
1-ethyl-2-methyl-5-nitroimidazole (Ronidazole analog).
-
1-ethyl-4-methyl-5-nitroimidazole (The "crossover" impurity).
-
This guide prioritizes Regiochemistry Determination using NMR (NOE) and Mass Spectrometry fragmentation logic.
Structural Elucidation Strategy
The definitive identification of EMNI relies on establishing the positions of the methyl and nitro groups relative to the N1-ethyl chain.
The "Isomer Trap"
In nitroimidazole synthesis, alkylation of 4(5)-nitroimidazoles often yields a mixture of N1-alkyl-4-nitro and N1-alkyl-5-nitro isomers. Furthermore, the methyl group location (C2 vs. C5) significantly alters the electronic environment.
Differentiation Logic:
-
C2-Proton Presence: If the spectrum shows a deshielded aromatic singlet (~7.5–8.0 ppm), the C2 position is unsubstituted . This rules out 2-methyl analogs (e.g., ronidazole).
-
N1-C5 Proximity (NOE): In EMNI, the N1-ethyl group is sterically adjacent to the C5-methyl group. A strong Nuclear Overhauser Effect (NOE) must be observed between the ethyl methylene protons and the methyl singlet.
Decision Pathway Diagram
The following flowchart illustrates the logical deduction process for confirming the EMNI structure.
Figure 1: Logical workflow for distinguishing EMNI from common nitroimidazole isomers using NMR.
Nuclear Magnetic Resonance (NMR) Profiling
All shifts are referenced to TMS (
H NMR Assignments (400 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Diagnostic Note |
| C2 | 7.65 – 7.85 | Singlet (s) | 1H | Key Identifier: Confirms C2 is unsubstituted. | |
| N1 | 3.95 – 4.10 | Quartet (q) | 2H | ||
| C5 | 2.35 – 2.50 | Singlet (s) | 3H | Slightly deshielded due to aromatic ring. | |
| Term | 1.30 – 1.45 | Triplet (t) | 3H |
C NMR Assignments (100 MHz)
| Carbon | Shift ( | Assignment Logic |
| C4 | 145.0 – 148.0 | C-NO2 . Typically the most deshielded quaternary carbon; often broad due to |
| C2 | 136.0 – 139.0 | C-H . Characteristic aromatic methine between two nitrogens. |
| C5 | 128.0 – 132.0 | C-Me . Quaternary carbon bearing the methyl group.[4] |
| Et-CH2 | 42.0 – 45.0 | N1-Methylene. |
| Et-CH3 | 14.0 – 16.0 | Terminal methyl. |
| C5-CH3 | 9.0 – 11.0 | Ring methyl. |
Critical 2D Correlations
-
NOESY: Strong cross-peak between N1-CH2 (
4.0 ppm) and C5-CH3 ( 2.4 ppm). Absence of this peak suggests the 4-methyl-5-nitro isomer. -
HMBC:
-
C5-CH3 protons should show a long-range correlation to C4 (bearing
) and C5 . -
C2-H should correlate to N1-CH2 carbon, confirming the ring connectivity.
-
Mass Spectrometry (MS) Characterization
Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).
Fragmentation Pattern
Nitroimidazoles exhibit a characteristic "Nitro-Nitrite" rearrangement followed by NO loss, or direct
-
Molecular Ion (
or ): m/z 155/156. -
Base Peak: Often
. -
Diagnostic Loss: Loss of
(17 Da) is sometimes observed in ortho-nitroalkyl systems, but less common here. The primary pathway is loss of (46 Da) to form the unstable imidazole cation, followed by ring opening/HCN loss.
Fragmentation Pathway Diagram
Figure 2: Proposed ESI-MS fragmentation pathway for EMNI.
Vibrational Spectroscopy (IR)
Method: ATR-FTIR.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| C-H (Aromatic) | 3100 – 3150 | Weak | C2-H stretch. |
| NO2 (Asymmetric) | 1530 – 1550 | Strong | Diagnostic Nitro stretch. |
| NO2 (Symmetric) | 1360 – 1380 | Strong | Diagnostic Nitro stretch. |
| C=N (Ring) | 1450 – 1500 | Medium | Imidazole ring breathing. |
| C-N (Aliphatic) | 1250 – 1300 | Medium | N1-Ethyl stretch. |
Experimental Protocols
Sample Preparation for NMR
-
Solvent: Use DMSO-
(99.9% D) to prevent overlap with the solvent residual peak (2.50 ppm) and the C5-Methyl signal (~2.4 ppm). is acceptable but may cause peak broadening of the C2 proton due to quadrupole relaxation. -
Concentration: Dissolve 5–10 mg of EMNI in 600 µL solvent.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove paramagnetic particulates that broaden lines.
Sample Preparation for LC-MS
-
Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (1 ppm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
-
Gradient: 5% to 95% ACN over 10 minutes. EMNI is moderately polar and will elute early-to-mid gradient.
References
-
PubChem. (2025).[2] this compound (Compound).[5][6][7] National Library of Medicine. [Link]
-
Der Pharma Chemica. (2022).[3][8] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole. [Link][9]
-
ResearchGate. (2011). 13C NMR data of 5-nitroimidazole and its derivatives. [Link]
-
Arabian Journal of Chemistry. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. [Link]
Sources
- 1. 4-Ethyl-1-methyl-2-nitro-1H-imidazole | C6H9N3O2 | CID 90198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-ethyl-5-methyl-2-nitroimidazole (C6H9N3O2) [pubchemlite.lcsb.uni.lu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 89128-07-4|1-Ethyl-2-methyl-4-nitro-1H-imidazole|BLD Pharm [bldpharm.com]
- 6. CAS#:35681-66-4 | 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE | Chemsrc [chemsrc.com]
- 7. 40648-96-2|1-Methyl-4-nitro-1H-imidazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
biological activity of 1-ethyl-5-methyl-4-nitro-1H-imidazole
An In-depth Technical Guide to the Biological Activity of 1-ethyl-5-methyl-4-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding a plethora of compounds with potent biological activities.[1][2] This guide delves into the specific characteristics of this compound, a member of this prominent class. While direct and extensive research on this particular molecule is limited in the public domain, this document synthesizes the wealth of knowledge on closely related 4-nitroimidazole and N-alkylated nitroimidazole analogues to provide a comprehensive technical overview. We will explore its probable synthesis, mechanism of action, predicted biological activities based on established structure-activity relationships, and the requisite experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound or similar nitroimidazole derivatives.
Introduction to the Nitroimidazole Class
Nitroimidazoles are a class of heterocyclic organic compounds characterized by an imidazole ring substituted with at least one nitro group. Their journey in pharmacology began with the discovery of azomycin (2-nitroimidazole), a natural product with antibacterial properties, in the 1950s.[1] This discovery catalyzed the synthesis of numerous analogues, leading to the development of life-saving drugs like metronidazole, which are indispensable in treating infections caused by anaerobic bacteria and protozoa.[3][4] The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group, a process that is highly efficient in the hypoxic environments characteristic of anaerobic organisms.[1] This selective activation is the basis for their therapeutic efficacy and relatively low toxicity to the aerobic cells of the host. The position of the nitro group on the imidazole ring is a critical determinant of a compound's biological profile, with 5-nitroimidazoles being the most extensively studied and utilized class.[3][5] However, 4-nitroimidazole derivatives also exhibit significant biological activities, including antibacterial, antiparasitic, and anticancer effects, making them an important area of ongoing research.[6][7] This guide will focus on extrapolating the known properties of this class to understand the potential of this compound.
Synthesis and Characterization
The synthesis of this compound would likely proceed through the N-alkylation of a 5-methyl-4-nitro-1H-imidazole precursor. Regioselectivity of the alkylation is a key consideration in imidazole chemistry.
General Synthetic Pathway
The N-alkylation of nitroimidazoles can be achieved under various conditions, with the choice of base and solvent influencing the reaction's efficiency and regioselectivity.[8][9] A general approach would involve the reaction of 5-methyl-4-nitro-1H-imidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile.
Caption: A general workflow for the synthesis and evaluation of this compound.
Detailed Experimental Protocol: N-Alkylation
This protocol is a representative procedure based on established methods for the N-alkylation of nitroimidazoles.[8][9]
-
Preparation: To a solution of 5-methyl-4-nitro-1H-imidazole (1 equivalent) in dry acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add ethyl iodide (1.2 equivalents) dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action: The Reductive Activation Pathway
The biological activity of nitroimidazoles is contingent upon the reduction of the nitro group.[1][3] This process is favored in the low-redox potential environment of anaerobic cells.
-
Cellular Uptake: The neutral nitroimidazole molecule passively diffuses into the microbial or cancer cell.
-
Reductive Activation: Inside the cell, low-redox-potential proteins, such as ferredoxin or nitroreductases, transfer electrons to the nitro group. This results in the formation of a highly reactive nitrosoimidazole.[10]
-
Generation of Cytotoxic Species: The nitrosoimidazole and other reduced intermediates are unstable and can generate cytotoxic radicals.
-
Macromolecular Damage: These reactive species cause damage to essential cellular macromolecules, including DNA, leading to strand breakage and cell death.[11]
Caption: The reductive activation pathway of nitroimidazoles in anaerobic cells.
Predicted Biological Activities
Based on the extensive literature on related nitroimidazole compounds, this compound is anticipated to exhibit a range of biological activities.
Antiparasitic and Antibacterial Activity
Nitroimidazoles are a mainstay in the treatment of infections caused by anaerobic protozoa such as Entamoeba histolytica and Giardia intestinalis.[3][5][6] Derivatives of 1-methyl-4-nitroimidazole have demonstrated potent activity against these parasites, in some cases exceeding that of the standard drug, metronidazole.[6][12] The introduction of different substituents on the imidazole ring can modulate the antiparasitic potency.[6] It is plausible that this compound would also possess significant activity against these and other anaerobic pathogens. Additionally, nitroimidazoles are effective against certain anaerobic and microaerophilic bacteria, including Helicobacter pylori and various mycobacteria.[2][13]
Table 1: Antiparasitic Activity of Representative 1-methyl-4-nitroimidazoles [6][12]
| Compound | Parasite | IC₅₀ (µM/mL) |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica | 1.47 |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Giardia intestinalis | 1.47 |
| Metronidazole (Reference) | Entamoeba histolytica | ~4.0 |
| Metronidazole (Reference) | Giardia intestinalis | ~4.0 |
Anticancer Activity
The hypoxic microenvironment of solid tumors presents a target for bioreductive prodrugs like nitroimidazoles. Several studies have explored the potential of nitroimidazole derivatives as anticancer agents.[14] A study on N-alkyl-nitroimidazoles demonstrated that N-methyl and N-ethyl derivatives exhibited cytotoxic activity against human breast (MDA-MB-231) and lung (A549) cancer cell lines.[15] Interestingly, the antitumor activity against A549 cells was found to decrease with increasing length of the N-alkyl chain, suggesting that the N-ethyl substituent may be favorable for this activity.[15]
Table 2: In Vitro Antitumor Activity of N-Alkyl-Nitroimidazoles [15]
| Compound | Cell Line | LC₅₀ (µM) |
| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | ~18 |
| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | ~17 |
| N-methyl-nitroimidazole | A549 (Lung) | ~20 |
| N-ethyl-nitroimidazole | A549 (Lung) | ~25 |
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Grow the microbial culture to the mid-logarithmic phase in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no drug) and a negative control (medium, no microbe).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours, under anaerobic conditions if required).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the LC₅₀ (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationships (SAR)
The biological activity of nitroimidazoles is highly dependent on their chemical structure.
-
Position of the Nitro Group: 5-nitroimidazoles are generally more potent as antiprotozoal and antibacterial agents than their 4-nitro counterparts.[5] However, 4-nitroimidazoles still retain significant activity and may offer different pharmacological profiles.[6][14]
-
Substituents at N-1: The nature of the substituent at the N-1 position influences the compound's physicochemical properties, such as lipophilicity, which can affect cell penetration and pharmacokinetic properties. The length of the alkyl chain at N-1 has been shown to impact antitumor activity.[15]
-
Substituents at C-2 and C-5: Modifications at these positions can fine-tune the biological activity. For instance, the introduction of aryl groups at the C-5 position of 1-methyl-4-nitroimidazoles has led to compounds with potent antiparasitic activity.[6] The methyl group at C-5 in this compound may also play a role in its biological profile.
Caption: Key structural features influencing the biological activity of nitroimidazoles. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram for a complete visualization.)
Toxicology and Safety Profile
A significant consideration for the development of nitroimidazole-based drugs is their potential toxicity. Some nitroimidazoles have been shown to be mutagenic in bacterial assays, a property linked to the generation of reactive intermediates upon reduction of the nitro group.[3] However, the mutagenic potential does not always translate to carcinogenicity in mammals. The safety profile of any new nitroimidazole derivative, including this compound, must be thoroughly evaluated. Acute toxicity studies in animal models would be necessary to determine its LD₅₀ and identify any immediate adverse effects.[16][17] Repeated dose toxicity studies are also crucial to assess the effects of long-term exposure and to identify target organs for toxicity.[17]
Future Perspectives
This compound represents a promising scaffold for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating its activity against a broad panel of anaerobic bacteria, protozoa, and cancer cell lines to fully characterize its biological profile.
-
In Vivo Efficacy Studies: Assessing its therapeutic potential in relevant animal models of infection or cancer.
-
Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as conducting comprehensive safety and toxicology studies.
-
Lead Optimization: Synthesizing and evaluating further analogues to improve potency and selectivity and to minimize toxicity, guided by the structure-activity relationships discussed.
References
-
Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules. Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2020). Brieflands. Retrieved February 15, 2026, from [Link]
-
Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. (2019). European Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF. (2011). ResearchGate. Retrieved February 15, 2026, from [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2021). Molecules. Retrieved February 15, 2026, from [Link]
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (2017). Molecules. Retrieved February 15, 2026, from [Link]
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2002). Archiv der Pharmazie. Retrieved February 15, 2026, from [Link]
-
Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024). Archiv der Pharmazie. Retrieved February 15, 2026, from [Link]
-
Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (2023). Fine Chemical Technologies. Retrieved February 15, 2026, from [Link]
-
Design and Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 15, 2026, from [Link]
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. (2012). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]
-
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Anti-bacterial mechanism of nitroimidazole. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The nitroimidazole family of drugs. (1977). British Journal of Venereal Diseases. Retrieved February 15, 2026, from [Link]
-
Mechanistic overview of nitroimidazole-based drugs. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. (1986). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]
-
1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016). NICNAS. Retrieved February 15, 2026, from [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). The Open Medicinal Chemistry Journal. Retrieved February 15, 2026, from [Link]
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2023). Molecules. Retrieved February 15, 2026, from [Link]
-
The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling. (2021). Chemico-Biological Interactions. Retrieved February 15, 2026, from [Link]
-
Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone. (1985). Arzneimittel-Forschung. Retrieved February 15, 2026, from [Link]
-
Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. (2012). International Journal for Parasitology: Drugs and Drug Resistance. Retrieved February 15, 2026, from [Link]
-
Nitroimidazole. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bio-reductive Cascade: A Technical Guide to the Mechanism of Action of 1-ethyl-5-methyl-4-nitro-1H-imidazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the putative mechanism of action of 1-ethyl-5-methyl-4-nitro-1H-imidazole, a member of the nitroimidazole class of compounds. Drawing upon the well-established principles governing the bio-activation and cytotoxic effects of related nitroaromatic compounds, this document will elucidate the likely biochemical pathways, molecular targets, and key experimental methodologies required to validate its mode of action. As a Senior Application Scientist, the following narrative is structured to provide not just a descriptive overview, but a causal and logical framework for understanding and investigating this specific chemical entity.
Introduction: The Nitroimidazole Scaffold and its Therapeutic Potential
Nitroimidazoles represent a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[][2] Their efficacy is intrinsically linked to the presence of a nitro group, which underpins their unique mechanism of action.[3] The compound this compound, while not as extensively studied as its 5-nitro counterparts like metronidazole, is posited to operate through a similar bio-reductive activation pathway. This guide will dissect this proposed mechanism, offering a scientifically grounded hypothesis for its biological activity.
The Core Mechanism: A Proposed Bio-reductive Activation Cascade
The prevailing understanding of nitroimidazole action hinges on the reductive activation of the nitro group, a process that is highly favored in the low-redox potential environment of anaerobic organisms.[][4] It is hypothesized that this compound follows this canonical pathway.
Reductive Activation in Hypoxic Environments
The initial and critical step in the mechanism of action is the enzymatic reduction of the nitro group. In anaerobic bacteria and protozoa, this is primarily carried out by nitroreductases, which utilize flavin mononucleotides (FMN) or flavin adenine dinucleotides (FAD) as coenzymes.[] This process is significantly more efficient in anaerobic environments where the low oxygen tension prevents the re-oxidation of the activated drug.
Caption: Hypothesized dual mechanism of action targeting multiple cellular components.
Experimental Protocols for Mechanistic Validation
To rigorously test the proposed mechanism of action, a series of well-defined experimental protocols are necessary. The following methodologies provide a framework for a comprehensive investigation.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of anaerobic and aerobic microorganisms.
Methodology:
-
Microorganism Panel: Select a range of clinically relevant anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile), protozoa (e.g., Giardia lamblia, Trichomonas vaginalis), and aerobic bacteria (e.g., Staphylococcus aureus, Escherichia coli) as controls.
-
Culture Conditions: Culture anaerobic organisms in an anaerobic chamber with appropriate growth media. Culture aerobic organisms under standard aerobic conditions.
-
Broth Microdilution: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under the appropriate atmospheric conditions and temperature for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Outcome: Higher potency (lower MIC) is expected against anaerobic organisms, which would support the hypothesis of reductive activation.
| Organism Type | Expected MIC Range (µg/mL) | Rationale |
| Anaerobic Bacteria | Low (e.g., 0.1 - 10) | Presence of nitroreductases for drug activation. |
| Protozoa | Low (e.g., 0.1 - 10) | Presence of analogous reductive pathways. |
| Aerobic Bacteria | High (e.g., >100) | Lack of efficient reductive activation in the presence of oxygen. |
Protocol 2: DNA Damage Assay
Objective: To assess the ability of activated this compound to induce DNA damage.
Methodology:
-
Cell-free DNA Damage:
-
Incubate purified plasmid DNA with this compound in the presence of a chemical reducing agent (e.g., sodium dithionite) or a purified nitroreductase enzyme and a suitable cofactor (e.g., NADH).
-
Analyze the DNA integrity by agarose gel electrophoresis. Look for the conversion of supercoiled plasmid DNA to nicked or linear forms, which is indicative of strand breaks.
-
-
Cellular DNA Damage (Comet Assay):
-
Treat anaerobic target cells with varying concentrations of the compound.
-
Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.
-
Stain the DNA with a fluorescent dye and visualize under a microscope. The length of the "comet tail" is proportional to the amount of DNA damage.
-
Caption: Workflow for assessing DNA damage induced by the compound.
Protocol 3: Topoisomerase IV Inhibition Assay
Objective: To determine if this compound or its metabolites inhibit the activity of bacterial topoisomerase IV.
Methodology:
-
Enzyme Source: Use purified recombinant E. coli or S. aureus topoisomerase IV.
-
Substrate: Use catenated kinetoplast DNA (kDNA) as the substrate.
-
Reaction: Incubate the enzyme and kDNA with a range of concentrations of this compound. A known topoisomerase inhibitor like ciprofloxacin should be used as a positive control. [5]The reaction should also be run in the presence of a reducing agent to test the activity of the activated compound.
-
Analysis: Separate the reaction products on an agarose gel. Active topoisomerase IV will decatenate the kDNA, resulting in the appearance of minicircles. Inhibition of the enzyme will result in the persistence of the catenated kDNA.
-
Quantification: Quantify the band intensities to determine the IC50 value of the compound.
Conclusion and Future Directions
The proposed mechanism of action for this compound, centered on bio-reductive activation and subsequent macromolecular damage, is strongly supported by the extensive literature on the nitroimidazole class of compounds. The experimental framework provided in this guide offers a clear path to validating this hypothesis and exploring the potential for a dual mechanism of action. Further investigations should also focus on identifying the specific nitroreductases involved in its activation and characterizing the full spectrum of its reactive metabolites. A thorough understanding of its mechanism at the molecular level is paramount for its potential development as a therapeutic agent.
References
-
G, T., P, K., AM, I., & N, D. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480. [Link]
-
Reinhardt, A., Neuber, C., Kirmann, T., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Angewandte Chemie International Edition, 61(50), e202211612. [Link]
-
Leitsch, D., Kolarich, D., Binder, M., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 36-43. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 8(12), 952-959. [Link]
-
Reinhardt, A., Neuber, C., Kirmann, T., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Angewandte Chemie, 134(50), e202211612. [Link]
-
Mahmoud A. Al-Sha’er, Eyad A. Younes and Mustafa M. El-Abadelah (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]
-
G, T., P, K., AM, I., & N, D. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480. [Link]
-
Gençer, N., Demir, D., & Cesur, N. (2002). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Turkish Journal of Chemistry, 26(2), 207-214. [Link]
-
Kumar, R., & Siddiqui, N. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4192. [Link]
-
Fakhim, H., et al. (2015). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Journal of Reports in Pharmaceutical Sciences, 4(1), 54-63. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Manisha N. Trivedi, Bhautik D. Faldu, & Anamik K. Shah. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Shahid, M., et al. (2016). Anti-bacterial mechanism of nitroimidazole. ResearchGate. [Link]
-
Zhang, L., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4345-4353. [Link]
-
Foroumadi, A., et al. (2022). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 27(19), 6542. [Link]
-
Adeyemi, O. S., et al. (2021). The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling. Chemico-Biological Interactions, 349, 109676. [Link]
-
Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]
-
Hernandez-Vasquez, A., et al. (2018). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 12, 10-16. [Link]
-
Fun, H. K., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072. [Link]
-
Wikipedia. (n.d.). Azathioprine. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]
-
Lamp, K. C., et al. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical Pharmacokinetics, 36(5), 353-373. [Link]
-
Lamp, K. C., et al. (1999). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. Clinical Pharmacokinetics, 36(5), 353-373. [Link]
-
Bergan, T. (1981). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 94-101. [Link]
Sources
In Vitro Characterization of 1-Ethyl-5-Methyl-4-Nitro-1H-Imidazole
This technical guide provides a rigorous framework for the in vitro study of 1-ethyl-5-methyl-4-nitro-1H-imidazole (EMNI).[1]
Based on the structural chemistry of nitroimidazoles, this compound is the 4-nitro regioisomer of a potential antibiotic scaffold.[1] Unlike the clinically prevalent 5-nitroimidazoles (e.g., Metronidazole, Tinidazole), 4-nitro isomers typically exhibit distinct redox potentials and biological activities, often requiring specialized assay conditions to evaluate their potential as hypoxic cell radiosensitizers or specific enzyme inhibitors rather than broad-spectrum antimicrobials.[1]
Technical Guide & Experimental Protocols[1]
Executive Summary
Compound: this compound Class: 4-Nitroimidazole derivative Primary Application: Pharmacological research (Hypoxia selectivity, radiosensitization), impurity profiling of 5-nitroimidazole synthesis, and structure-activity relationship (SAR) studies.[1]
Core Challenge: The primary technical hurdle with this compound is distinguishing it from its pharmacologically active regioisomer, 1-ethyl-4-methyl-5-nitroimidazole .[1] The biological activity of nitroimidazoles is strictly governed by the nitro group's position; 5-nitro isomers are readily reduced by microbial ferredoxins (antibiotic effect), whereas 4-nitro isomers possess lower reduction potentials, making them stable in aerobic conditions but potentially reactive in deep hypoxia.
Part 1: Structural Validation & Purity (The "Isomer Trap")
Before biological testing, you must certify that your sample is indeed the 4-nitro isomer and not the 5-nitro isomer.[1] N-alkylation of 4(5)-methyl-5(4)-nitroimidazole yields both isomers, often requiring advanced spectroscopy to distinguish.[1]
Critical Discrimination Protocol (NMR)
-
1H-NMR Shift Logic: The proton at the C2 position and the N-alkyl protons exhibit distinct shifts depending on the adjacent nitro group's shielding/deshielding cone.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for confirmation.[1]
-
4-Nitro Isomer (Target): You should observe a strong NOE correlation between the N-Ethyl protons and the C5-Methyl protons .[1] (They are adjacent).
-
5-Nitro Isomer (Impurity/Alternate): You will observe NOE between the N-Ethyl protons and the C4-H (if no methyl is at 4) or lack of correlation with the methyl group if the methyl is at position 4 (distal).[1]
-
DOT Diagram: Isomer Synthesis & Separation Logic
Caption: Synthesis pathway showing the divergence of 4-nitro and 5-nitro isomers and the critical validation step.
Part 2: Physicochemical & Redox Profiling
The mechanism of action for all nitroimidazoles relies on the reduction of the nitro group (-NO2) to a toxic nitro radical anion (-NO2[1]•-). 4-nitroimidazoles have a more negative redox potential than 5-nitroimidazoles, meaning they are harder to reduce.[1]
Experiment 1: Cyclic Voltammetry (CV)
-
Objective: Determine the one-electron reduction potential (
). -
Relevance: If
, the compound is unlikely to be reduced by standard microbial ferredoxins (PFOR pathway), explaining lack of antimicrobial efficacy but potential hypoxia selectivity. -
Protocol:
-
Solvent: Anhydrous DMF or DMSO with 0.1 M Tetrabutylammonium perchlorate (TBAP).[1]
-
Electrodes: Glassy carbon (Working), Platinum wire (Counter), Ag/AgCl (Reference).[1]
-
Scan Rate: 100 mV/s.
-
Procedure: Deoxygenate solution with Argon for 15 mins. Scan from 0V to -2.0V.
-
Analysis: Identify the cathodic peak potential (
) for the reversible nitro-reduction wave.
-
| Parameter | 5-Nitroimidazole (Ref) | 4-Nitroimidazole (Target) | Implication |
| Reduction Potential ( | ~ -460 mV | ~ -600 to -800 mV | 4-nitro requires deeper hypoxia or stronger reductases to activate.[1] |
| Aerobic Stability | Moderate | High | 4-nitro is less likely to cause aerobic toxicity ("futile cycling").[1] |
Part 3: Biological Efficacy Assays
Since 4-nitroimidazoles are often less potent antibiotics, these assays serve to quantify "lack of activity" (selectivity) or identify specific sensitive strains.[1]
Experiment 2: Anaerobic Antimicrobial Susceptibility
-
Target Organisms: Bacteroides fragilis, Clostridium difficile.[1]
-
Control: Metronidazole (Positive), DMSO (Negative).[1]
-
Method: Agar Dilution (CLSI M11-A8 Standard).[1]
-
Prepare Brucella Blood Agar supplemented with hemin and Vitamin K1.[1]
-
Dissolve this compound in DMSO (Stock: 10,000 µg/mL).
-
Create serial dilutions to achieve final plate concentrations (0.125 – 128 µg/mL).
-
Inoculate with
CFU/spot in an anaerobic chamber ( ). -
Incubate at 37°C for 48 hours.
-
Endpoint: Minimum Inhibitory Concentration (MIC). Expect MIC > 64 µg/mL for the 4-nitro isomer, compared to 0.5-2.0 µg/mL for 5-nitro analogs.[1]
-
Experiment 3: Protozoal Viability (Trichomonas/Giardia)
-
Rationale: Protozoa have unique nitroreductases (PFOR) that might reduce 4-nitro compounds even if bacteria do not.[1]
-
Protocol:
Part 4: Genotoxicity & Safety Profiling
Nitroimidazoles are mutagenic via their reduction metabolites.[1] This is a critical regulatory hurdle.[1]
Experiment 4: Ames Test (Salmonella typhimurium)
-
Strains: TA98 (Frameshift), TA100 (Base-pair substitution).
-
Condition: +/- S9 Rat Liver Activation.[1]
-
Note: Nitroimidazoles are often direct-acting mutagens in TA100 (nitroreductase-proficient strains).[1]
-
Protocol:
Part 5: Hypoxia Selectivity (Radiosensitization Model)
This is the most likely "value-add" application for a 4-nitroimidazole.[1]
Experiment 5: Hypoxic Cytotoxicity Assay
-
Cell Line: V79 or CHO cells (standard radiobiology models).
-
Workflow:
-
Seed cells in glass petri dishes.
-
Hypoxia Induction: Place in airtight aluminum chambers; flush with
to achieve <10 ppm . -
Drug Exposure: Inject drug solution through a port without breaking hypoxia. Incubate 1-4 hours.
-
Irradiation (Optional): If testing radiosensitization, expose to X-rays (2-10 Gy).[1]
-
Clonogenic Survival: Trypsinize cells, re-plate in aerobic media, incubate 7 days.
-
Calculate: Sensitizer Enhancement Ratio (SER).
-
DOT Diagram: Biological Characterization Workflow
Caption: Decision tree for assay selection based on redox potential. 4-nitro isomers typically follow the 'Yes' path to Hypoxia studies.
References
-
Walsh, J. S., & Miwa, G. T. (2011).[1] Bioactivation of drugs: risk and drug design.[1] Annual Review of Pharmacology and Toxicology.[1]
-
Edwards, D. I. (1993).[1] Nitroimidazole drugs—action and resistance mechanisms.[1][2][3] I. Mechanisms of action.[1][2][3][4][5] Journal of Antimicrobial Chemotherapy.[1]
-
Hakmaoui, Y., et al. (2022).[1] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents.[1][6] Der Pharma Chemica.[1][6][7]
-
Boechat, N., et al. (2015).[1] In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Memórias do Instituto Oswaldo Cruz.[1]
-
Clinical and Laboratory Standards Institute (CLSI). (2012).[1] Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Eighth Edition (M11-A8).[1][1]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
potential therapeutic targets of 1-ethyl-5-methyl-4-nitro-1H-imidazole
An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 1-ethyl-5-methyl-4-nitro-1H-imidazole
Foreword: Charting the Unexplored Potential of a Novel Nitroimidazole
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding life-saving drugs for over half a century.[1][2] From the pioneering antibacterial agent Azomycin to modern multi-drug resistant tuberculosis treatments, the versatility of this chemical motif is well-established.[1][2] The compound this compound represents a novel entity within this esteemed class. While its specific biological activities and therapeutic targets remain uncharacterized, its structure invites a systematic investigation into its potential as a therapeutic agent.
This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to uncover the therapeutic promise of this compound. As a Senior Application Scientist, the following sections are designed not as a rigid template, but as a logical and scientifically rigorous framework for target identification and validation, grounded in established methodologies and field-proven insights.
Foundational Understanding: The Nitroimidazole Core
Nitroimidazole compounds are renowned for their broad-spectrum antimicrobial activity against anaerobic bacteria and protozoa.[][4][5] Their mechanism of action is intrinsically linked to the nitro group (-NO2), which acts as an electron acceptor.[6][7] In the low-oxygen environments characteristic of anaerobic organisms or hypoxic tumor microenvironments, the nitro group is reduced by nitroreductases to form reactive nitroso and hydroxylamine derivatives.[][5] These radical species are cytotoxic, inducing damage to DNA and other critical macromolecules, ultimately leading to cell death.[][5]
Given this well-established precedent, the primary hypotheses for the therapeutic potential of this compound are centered on two key areas:
-
Anti-infective Therapeutics: Targeting anaerobic bacteria and protozoal infections.
-
Oncology: Acting as a hypoxia-activated prodrug to selectively target cancer cells in solid tumors.[8]
A Strategic Framework for Target Identification
The journey to elucidate the therapeutic targets of a novel compound requires a multi-faceted approach, beginning with broad phenotypic observations and progressively narrowing down to specific molecular interactions.
Phase 1: Phenotypic Screening
The initial step is to perform comprehensive phenotypic screening to ascertain the biological effects of this compound across a diverse range of biological systems. This establishes the compound's activity profile and guides subsequent target identification efforts.
Table 1: Proposed Phenotypic Screening Panel
| Category | Cell Lines / Organisms | Assay Type | Key Endpoints |
| Antimicrobial | Bacteroides fragilis (anaerobe) | Minimum Inhibitory Concentration (MIC) | Inhibition of growth |
| Clostridium difficile (anaerobe) | MIC | Inhibition of growth | |
| Trichomonas vaginalis (protozoa) | IC50 (Inhibitory Concentration 50%) | Inhibition of motility/growth | |
| Giardia lamblia (protozoa) | IC50 | Inhibition of attachment/growth | |
| Anticancer (Normoxia) | A549 (Lung Carcinoma) | Cell Viability (e.g., MTT, CellTiter-Glo) | Cytotoxicity (LC50) |
| MDA-MB-231 (Breast Adenocarcinoma) | Cell Viability | Cytotoxicity (LC50) | |
| Anticancer (Hypoxia) | A549 (Lung Carcinoma) | Cell Viability under hypoxic conditions (e.g., 1% O2) | Selective cytotoxicity in hypoxia |
| MDA-MB-231 (Breast Adenocarcinoma) | Cell Viability under hypoxic conditions | Selective cytotoxicity in hypoxia |
Phase 2: Unbiased Target Identification Methodologies
Once a distinct phenotype is confirmed (e.g., potent activity against anaerobic bacteria or selective cytotoxicity in hypoxic cancer cells), the next crucial step is to identify the direct molecular targets. Two powerful, unbiased approaches are recommended: affinity-based proteomics and label-free methods.[9]
This classical method utilizes a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[9][10]
Experimental Workflow: Affinity-Based Pull-Down
-
Synthesis of an Affinity Probe: A linker arm is chemically attached to a non-essential position of this compound, which is then conjugated to a tag like biotin.
-
Incubation: The biotinylated probe is incubated with cell lysate from the target organism or cell line.
-
Capture: Streptavidin-coated beads are added to the lysate, which bind with high affinity to the biotin tag on the probe, thereby capturing the probe and any proteins bound to it.
-
Elution and Identification: The bound proteins are eluted from the beads, separated by SDS-PAGE, and identified using mass spectrometry (e.g., LC-MS/MS).
Caption: Workflow for identifying protein targets using an affinity-based pull-down assay.
DARTS is a powerful label-free method that leverages the principle that a small molecule binding to its protein target can confer stability to the protein, making it resistant to protease degradation.[9][10]
Experimental Workflow: DARTS Protocol
-
Lysate Preparation: Prepare cell lysate from the target cells.
-
Incubation: Incubate aliquots of the lysate with varying concentrations of this compound (and a vehicle control).
-
Protease Digestion: Treat the samples with a protease (e.g., thermolysin or pronase).
-
Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE and Western blotting or mass spectrometry. Proteins that show increased resistance to digestion in the presence of the compound are potential targets.
Caption: The Drug Affinity Responsive Target Stability (DARTS) workflow for target identification.
Target Validation: From Hypothesis to Confirmation
Identifying a list of potential binding partners is only the first step. Rigorous validation is essential to confirm that these proteins are indeed the therapeutic targets of this compound.
Biochemical Validation
-
Recombinant Protein Expression: Express and purify the candidate target proteins.
-
Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine the binding affinity (KD) of the compound to the purified protein.
-
Enzyme Activity Assays: If the identified target is an enzyme, develop an assay to measure its activity in the presence and absence of the compound to determine if it acts as an inhibitor or activator.
Cellular and Genetic Validation
-
Target Engagement Assays: In living cells, use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages with the target protein in a physiological context.
-
Genetic Knockdown/Knockout: Use RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to this compound after target depletion, it provides strong evidence that the protein is the relevant therapeutic target.
Caption: A sequential workflow for the rigorous validation of potential therapeutic targets.
Postulated Target Pathways and Future Directions
Based on the known pharmacology of nitroimidazoles, several key proteins and pathways are prime suspects as potential therapeutic targets for this compound.
-
Bacterial/Protozoal Nitroreductases: These enzymes are essential for the reductive activation of nitroimidazoles. Identifying the specific nitroreductases that process this compound would be a key step.
-
DNA and DNA Repair Enzymes: The reactive metabolites of nitroimidazoles are known to cause DNA damage.[] Topoisomerases and other DNA repair proteins could be direct or indirect targets.
-
Hypoxia-Inducible Factor (HIF-1α) Pathway: In oncology, the hypoxic tumor microenvironment is regulated by the HIF-1α pathway. Investigating the interplay between this compound and components of this pathway could reveal novel anticancer mechanisms.
A thorough investigation, following the strategic framework outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this compound. The combination of unbiased screening with rigorous validation will provide the high-quality data necessary to advance this promising compound through the drug development pipeline.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
- Target Identification and Validation (Small Molecules) - University College London. University College London.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022, April 30). MDPI.
- Medicinal significance of nitroimidazoles - Some recent advances. (2025, August 9).
- Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022, April 30). R Discovery.
- Identification of Direct Protein Targets of Small Molecules. (2010, November 16). ACS Chemical Biology.
- Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. (2017, May 2). e-Learning - UNIMIB.
- Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (2014, September 1). Arabian Journal of Chemistry.
- 1-ethyl-4-methyl-5-nitro-1H-imidazole. Benchchem.
- Design, Synthesis and Characterization of Some 5- Nitroimidazole Deriv
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 4. elearning.unimib.it [elearning.unimib.it]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 7. 1-ethyl-4-methyl-5-nitro-1H-imidazole | 45878-90-8 | Benchchem [benchchem.com]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 1-ethyl-5-methyl-4-nitro-1H-imidazole in the Treatment of Anaerobic Infections
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Anaerobic Antimicrobials
Anaerobic bacteria are significant pathogens, responsible for a wide array of serious infections, including intra-abdominal abscesses, pelvic inflammatory disease, and necrotizing soft tissue infections.[1] The therapeutic landscape for these infections has long been dominated by the 5-nitroimidazole class of antibiotics, with metronidazole being a cornerstone of treatment for decades.[][3] However, the emergence of resistance and the need for agents with improved pharmacokinetic and pharmacodynamic profiles necessitate the exploration of novel derivatives.[4][5] This document provides a detailed technical guide for the investigation of 1-ethyl-5-methyl-4-nitro-1H-imidazole, a promising, yet under-characterized, member of the nitroimidazole family, for the treatment of anaerobic infections.
As a structural analog of established 5-nitroimidazoles, this compound is hypothesized to exert its antimicrobial effect through a similar mechanism of action. These low molecular weight compounds readily diffuse into anaerobic microorganisms where the nitro group is reduced by low-redox-potential electron-transfer proteins.[6][7] This reduction process generates cytotoxic nitroso and hydroxylamine derivatives that disrupt DNA's helical structure and induce strand breakage, ultimately leading to bacterial cell death.[7] The bactericidal activity of nitroimidazoles is typically rapid and concentration-dependent.[1]
These application notes and protocols are designed to provide a comprehensive framework for the preclinical evaluation of this compound, from initial in vitro susceptibility testing to in vivo efficacy models.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively published, its structure suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability, a common trait among nitroimidazoles.[4][5] This has significant implications for formulation and oral bioavailability.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C6H9N3O2 | Based on chemical structure |
| Solubility | Low | Common for nitroimidazole compounds[4][5] |
| Permeability | High | Expected for small, lipophilic molecules |
| BCS Class | II (Predicted) | Low solubility, high permeability[4][5] |
Proposed Mechanism of Action
The antimicrobial activity of 5-nitroimidazoles is contingent upon the reductive activation of the nitro group within the anaerobic bacterium. This process is a multi-step cascade that ultimately results in the formation of cytotoxic metabolites.
Figure 1: Proposed mechanism of action for this compound.
Synthesis of this compound
The synthesis of 1-alkyl-4-nitro-1H-imidazoles can be achieved through regioselective alkylation of a nitroimidazole precursor.[8][9] A plausible synthetic route for this compound would involve the N-alkylation of 5-methyl-4-nitro-1H-imidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base and a suitable solvent.
Sources
- 1. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-ethyl-4-methyl-5-nitro-1H-imidazole | 45878-90-8 | Benchchem [benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Advanced Drug Delivery Systems for 1-ethyl-5-methyl-4-nitro-1H-imidazole
Introduction: Overcoming the Formulation Challenges of Nitroimidazoles
The nitroimidazole class of compounds represents a cornerstone in the treatment of anaerobic bacterial and parasitic infections, with growing interest in their application as hypoxia-activated anticancer agents.[1][2] 1-ethyl-5-methyl-4-nitro-1H-imidazole is a member of this therapeutically significant class. Based on the physicochemical properties of related nitroimidazole structures, it is anticipated to exhibit poor aqueous solubility.[3][4] This characteristic positions it as a Biopharmaceutics Classification System (BCS) Class II or IV agent, where low solubility and/or permeability present significant hurdles to achieving effective bioavailability and therapeutic efficacy via conventional administration routes.
Advanced drug delivery systems offer a transformative approach to overcoming these limitations.[5][6] By encapsulating the active pharmaceutical ingredient (API) within nanoscale carriers, it is possible to enhance solubility, improve stability, modify pharmacokinetic profiles, and even achieve targeted delivery to specific tissues or cellular microenvironments.[7][8] This guide provides detailed application notes and protocols for the development and characterization of two leading nano-carrier platforms for this compound: liposomes and polymeric micelles. These systems were selected for their proven ability to encapsulate hydrophobic drugs and their potential for clinical translation.
Section 1: Physicochemical Profile of this compound
A thorough understanding of the API's physicochemical properties is the foundation of rational formulation design. While experimental data for this specific molecule is not widely published, we can extrapolate key parameters from its structure and related nitroimidazoles to guide our strategy.
| Property | Estimated Value | Rationale & Significance |
| Molecular Formula | C6H9N3O2 | Derived from chemical structure. |
| Molecular Weight | 155.15 g/mol | Calculated from the molecular formula. Essential for all concentration and loading calculations. |
| LogP (octanol/water) | > 2.0 | Estimated based on the alkyl and nitro functional groups, indicating hydrophobicity and poor water solubility. This is the primary driver for selecting nano-encapsulation strategies.[3] |
| Aqueous Solubility | < 0.1 mg/mL | Predicted to be very low, confirming its classification as a poorly soluble compound.[4] |
| pKa | ~2.5 (imidazole ring) | The imidazole ring has a weakly basic pKa. This is important for considering pH-dependent solubility and interactions with charged lipids or polymers. |
| Therapeutic Class | Antimicrobial, Hypoxia-Activated Prodrug | Nitroimidazoles are activated under low-oxygen (hypoxic) conditions, a key feature of anaerobic infections and solid tumors.[9][10] |
Section 2: Formulation Strategy I: Liposomal Encapsulation
Rationale: Liposomes are self-assembled vesicles composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature allows for the encapsulation of hydrophobic drugs like this compound within the lipid bilayer. This approach effectively shields the drug from the aqueous environment, enhancing its solubility and stability. Furthermore, the inclusion of polyethylene glycol (PEG) on the liposome surface ("PEGylation") can reduce opsonization and clearance by the reticuloendothelial system, prolonging circulation time.[11]
Protocol 2.1: Preparation of PEGylated Liposomes via Thin-Film Hydration
This protocol describes a robust and widely used method for producing multilamellar vesicles (MLVs), which are then downsized to unilamellar vesicles (LUVs) by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Preparation: a. Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a 10:1 chloroform:methanol solvent mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:DSPE-PEG2000). b. Add this compound to the lipid solution. A drug-to-lipid ratio of 1:10 (w/w) is a good starting point. c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 40°C. d. Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask's inner surface. e. Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask. The final lipid concentration should be around 10-20 mg/mL. b. Agitate the flask by hand or on a vortex mixer above the lipid phase transition temperature (~50-60°C for DPPC) for 30-60 minutes. This will cause the lipid film to swell and form multilamellar vesicles (MLVs). The suspension will appear milky.
-
Size Reduction (Extrusion): a. Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to 60°C. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process reduces the size and lamellarity of the vesicles, creating large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Purification: a. To remove unencapsulated drug, the liposomal suspension can be purified by size exclusion chromatography or dialysis against PBS (pH 7.4) for 24 hours.
Scientist's Note: The inclusion of cholesterol is critical as it modulates the fluidity and stability of the lipid bilayer, reducing drug leakage. The ratio of lipids can be adjusted to optimize drug loading and release characteristics.
Section 4: Physicochemical Characterization of Formulations
Once prepared, the formulations must be rigorously characterized to ensure they meet the desired specifications for size, charge, and drug content. [12]
Protocol 4.1: Particle Size and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer). Methodology:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an appropriate concentration for measurement (to avoid multiple scattering effects).
-
Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI). An acceptable PDI is typically < 0.3, indicating a monodisperse population.
-
For Zeta Potential, perform the measurement in an appropriate low-ionic-strength buffer using electrophoretic light scattering. Zeta potential provides an indication of the formulation's stability against aggregation.
Protocol 4.2: Encapsulation Efficiency and Drug Loading
Instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC). Methodology:
-
Separate Free Drug: Take a known volume of the formulation and separate the nanoparticles from the unencapsulated ("free") drug. This can be done using centrifugal filter units (e.g., Amicon® Ultra) or by disrupting the nanoparticles and measuring the total drug.
-
Quantify Drug: a. Encapsulated Drug: Disrupt the purified nanoparticles using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. Quantify the drug concentration using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC. b. Total Drug: Disrupt a sample of the non-purified formulation to measure the total amount of drug present.
-
Calculate Parameters:
-
Encapsulation Efficiency (EE %): (Mass of Encapsulated Drug / Total Mass of Drug Used) x 100
-
Drug Loading (DL %): (Mass of Encapsulated Drug / Total Mass of Nanoparticles) x 100
-
Expected Characterization Data
| Parameter | Liposomal Formulation | Polymeric Micelle Formulation |
| Z-Average Diameter (nm) | 80 - 150 | 20 - 80 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -5 to -20 | -2 to -15 |
| Encapsulation Efficiency (%) | > 85% | > 70% |
| Drug Loading (%) | 5 - 10% | 2 - 8% |
Section 5: In Vitro Performance Evaluation
These assays provide critical insights into how the drug delivery system is likely to behave in a biological context, specifically regarding drug release and cellular interaction.
Protocol 5.1: In Vitro Drug Release Study
This protocol uses a dialysis method to simulate the release of the drug from the nanoparticle into a surrounding medium over time. [13][14] Materials:
-
Dialysis tubing (with a Molecular Weight Cut-Off, MWCO, appropriate to retain the nanoparticles but allow free drug to pass, e.g., 10-14 kDa).
-
Release medium: PBS (pH 7.4) often supplemented with a surfactant like Tween® 80 (0.5% v/v) or albumin to maintain sink conditions for the poorly soluble drug. [15]* Shaking water bath or incubator set to 37°C.
Methodology:
-
Pipette a known volume (e.g., 1 mL) of the nanoparticle formulation into the dialysis bag and seal both ends.
-
Submerge the sealed bag into a larger container with a known volume of release medium (e.g., 50 mL).
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using UV-Vis or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 5.2: Cellular Uptake Assessment by Fluorescence Microscopy
This qualitative/semi-quantitative method visualizes the internalization of nanoparticles by cells. It requires a fluorescently labeled version of the nanoparticles.
Materials:
-
A fluorescent probe to be co-encapsulated (e.g., Coumarin-6) or a fluorescently-labeled lipid/polymer.
-
Relevant cell line (e.g., HeLa for cancer studies, or a relevant bacterial strain).
-
Cell culture medium, plates, and incubator.
-
DAPI stain (for cell nuclei).
-
Fluorescence microscope.
Methodology:
-
Prepare fluorescently labeled nanoparticles using the protocols above, co-encapsulating a dye like Coumarin-6.
-
Seed cells in a glass-bottom culture dish and allow them to adhere overnight.
-
Incubate the cells with the fluorescent nanoparticle suspension for a defined period (e.g., 4 hours). Include a control group of cells with no nanoparticles.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cell nuclei with DAPI.
-
Image the cells using a fluorescence microscope. The blue channel will show the nuclei (DAPI), and the green channel will show the nanoparticles (Coumarin-6). Co-localization of green fluorescence within the cell boundaries indicates uptake.
Scientist's Note: Cellular uptake is a complex process involving multiple pathways like endocytosis. [16]The physicochemical properties of nanoparticles, such as size and surface charge, play a crucial role in determining the efficiency and mechanism of their internalization.[11][17]
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the development of advanced drug delivery systems for this compound. By leveraging liposomal and polymeric micelle technologies, researchers can effectively address the compound's poor aqueous solubility, paving the way for enhanced therapeutic performance. Rigorous physicochemical characterization and in vitro evaluation are paramount to ensuring the quality, stability, and efficacy of the final formulation. These nanosystems hold significant promise for improving the clinical utility of this important class of nitroimidazole drugs.
References
- Torchilin, V. P. (2004). Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol) - PMC.
-
Gaucher, G., et al. (2020). Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval. Advanced Drug Delivery Reviews. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Advances in Characterization Methods for Drug Delivery Systems. MDPI. Available at: [Link]
- Jain, A., et al. (2021). Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System. Research J. Pharm. and Tech.
-
Wang, L., et al. (2017). Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC. ACS Infectious Diseases. Available at: [Link]
-
Goh, Y. S., et al. (2022). A review and revisit of nanoparticles for antimicrobial drug delivery. Journal of Medicine and Life. Available at: [Link]
-
Longdom Publishing. (2025). Nanotechnology-Based Drug Delivery in Antimicrobial Therapy: A Paradigm Shift. Journal of Nanomaterials & Molecular Nanotechnology. Available at: [Link]
-
Anwar, A., et al. (2013). Nanoparticle-based drug delivery systems: promising approaches against infections. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Dacarro, F., et al. (2022). Nanoparticles for Antimicrobial Agents Delivery—An Up-to-Date Review - PMC. International Journal of Molecular Sciences. Available at: [Link]
-
Di Ruscio, M., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics. Available at: [Link]
-
Di Ruscio, M., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. PubMed. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2021). Formulation technologies and advances for oral delivery of novel nitroimidazoles and antimicrobial peptides. ResearchGate. Available at: [Link]
-
Behzadi, S., et al. (2017). Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC. Chemical Society Reviews. Available at: [Link]
-
Meng, F., et al. (2019). Nitroimidazole derivative incorporated liposomes for hypoxia-triggered drug delivery and enhanced therapeutic efficacy in patient-derived tumor xenografts. Acta Biomaterialia. Available at: [Link]
-
Pavankumarreddy, B., et al. (2014). Polymeric Micelles as Novel Carriers for Poorly Soluble Drugs--A Review. Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
Raytor. (2025). Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests. Raytor. Available at: [Link]
-
Wilhelm, S., et al. (2016). Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine. Advanced Drug Delivery Reviews. Available at: [Link]
- Various Authors. (n.d.).
-
Bogart, L. K., et al. (2023). Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose. Frontiers in Soft Matter. Available at: [Link]
-
Sinisgalli, C., et al. (2024). Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid. MDPI. Available at: [Link]
-
Advanced Science News. (2011). Defying Expectation - Cellular Uptake of Nanoparticles. Advanced Science News. Available at: [Link]
-
De La Fuente, J. M., & Penadés, S. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research. Available at: [Link]
-
Shah, V. P., et al. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. AAPS Open. Available at: [Link]
-
JoVE. (2025). Video: In Vitro Drug Release Testing: Overview, Development and Validation. JoVE. Available at: [Link]
-
van der Meel, R., et al. (2022). Utilizing in vitro drug release assays to predict in vivo drug retention in micelles. Journal of Controlled Release. Available at: [Link]
-
Thakkar, R., & Pandya, C. (2022). In vitro release test (IVRT): Principles and applications. Journal of Drug Delivery Science and Technology. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of nitroimidazole‐induced hypoxia‐responsivity of lipids... ResearchGate. Available at: [Link]
-
MDPI. (2022). Advanced Studies on Drug Delivery Systems: Characterization and Their Impact on Pharmaceutical and Medicinal Areas. MDPI. Available at: [Link]
-
Ramírez-Macías, I., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. Available at: [Link]
-
Der Pharma Chemica. (2026). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
-
Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Receptors and Signal Transduction. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. longdom.org [longdom.org]
- 6. scielo.br [scielo.br]
- 7. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles for Antimicrobial Agents Delivery—An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroimidazole derivative incorporated liposomes for hypoxia-triggered drug delivery and enhanced therapeutic efficacy in patient-derived tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. raytor.com [raytor.com]
- 14. jove.com [jove.com]
- 15. Utilizing in vitro drug release assays to predict in vivo drug retention in micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wilhelm-lab.com [wilhelm-lab.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 1-ethyl-5-methyl-4-nitro-1H-imidazole and Related Nitroimidazoles in Solution
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 1-ethyl-5-methyl-4-nitro-1H-imidazole. It is important to note that while specific, in-depth stability studies on this particular molecule are not extensively available in peer-reviewed literature, the nitroimidazole class of compounds has been well-studied. The principles governing the stability of related nitroimidazoles, such as metronidazole and ornidazole, provide a strong predictive framework for understanding the behavior of this compound.
This guide synthesizes established knowledge on nitroimidazole stability to provide you with robust troubleshooting advice, frequently asked questions, and detailed experimental protocols. By understanding the underlying chemical principles, you will be better equipped to design stable formulations, ensure the integrity of your experimental results, and meet regulatory expectations for stability-indicating methods.[1][2]
Troubleshooting Guide: Common Stability Issues
This section addresses common problems encountered during the handling and analysis of nitroimidazole solutions.
Problem 1: Rapid Degradation of the Compound in Aqueous Solution at Neutral or Near-Neutral pH.
-
Possible Cause: While many nitroimidazoles exhibit good stability at neutral pH, some can be susceptible to hydrolysis, especially with prolonged storage or at elevated temperatures. The nitro group can influence the electron density of the imidazole ring, potentially making it susceptible to nucleophilic attack by water.
-
Troubleshooting Steps:
-
pH Adjustment: Investigate the pH-stability profile of your compound. It is common for nitroimidazoles to have greater stability in slightly acidic conditions.[3] Prepare your solutions in buffered media (e.g., acetate or phosphate buffers) at a range of pH values (e.g., pH 3, 5, 7) to identify the optimal pH for stability.
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) unless otherwise specified. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Solvent Selection: If your experimental design allows, consider using a mixed aqueous-organic solvent system (e.g., water/acetonitrile or water/methanol) to reduce the activity of water and potentially slow hydrolysis.
-
Problem 2: Appearance of Unknown Peaks in HPLC Chromatograms Over Time.
-
Possible Cause: The appearance of new peaks is a clear indication of degradation. For nitroimidazoles, these can arise from several pathways, including hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Characterize the Degradation Pathway: To identify the cause, perform a forced degradation study (see detailed protocol below). By stressing the compound under specific conditions (acid, base, oxidation, heat, light), you can often match the retention time of the unknown peak to a specific degradation product.
-
Oxidative Degradation: Nitroimidazoles can be susceptible to oxidation.[4] Ensure your solvents are degassed and consider purging your solutions with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Photodegradation: The nitroaromatic chromophore in these compounds makes them susceptible to degradation upon exposure to UV or even ambient light.[5][6] Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Problem 3: Inconsistent Results Between Different Batches of the Compound.
-
Possible Cause: Variability in the purity of the starting material can lead to inconsistent stability profiles. Impurities from the synthesis process can sometimes catalyze degradation.
-
Troubleshooting Steps:
-
Certificate of Analysis (CoA) Review: Always review the CoA for each new batch. Pay close attention to the purity and the identity and levels of any specified impurities.
-
Incoming Quality Control: Perform a baseline HPLC analysis on each new batch to confirm its purity and chromatographic profile before starting your experiments.
-
Standardize Solution Preparation: Ensure that your solution preparation is highly consistent between experiments. Use the same solvent source, pH, and storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a 4-nitroimidazole like this compound?
A1: Based on studies of analogous compounds, the primary degradation pathways are:
-
Photodegradation: The C-NO2 bond is susceptible to cleavage upon exposure to UV light, which can lead to the formation of denitrated imidazole species or other complex photoproducts.[5][6]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a key mechanism of action for their antimicrobial activity but can also occur under certain chemical conditions.
-
Oxidation: The imidazole ring itself can be oxidized, particularly in the presence of strong oxidizing agents or through auto-oxidation.[4]
-
Hydrolysis: While often slower than other pathways, hydrolysis of the imidazole ring can occur, especially at pH extremes and elevated temperatures.
Caption: Workflow for a forced degradation study.
References
-
Briscoe, C.J.; Hage, D.S. Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis2009 , 1, 205–220. [Link]
-
Production of 4-nitroimidazole and its thermal stability. Hannan Gongye Daxue Xuebao2007 . [Link]
-
Prados-Joya, G., et al. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research2011 , 45(1), 393-403. [Link]
-
Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology2003 . [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research2022 , 47(3). [Link]
-
Jain, D., et al. Forced Degradation Studies: A Tool for Impurity Profiling. Pharmacie Globale2012 . [Link]
-
Hakmaoui, Y., et al. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica2022 , 14(4), 12-16. [Link]
-
PubChem. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. [Link]
-
Shinde, S. S., et al. Force Degradation for Pharmaceuticals: A Review. International Journal of Science and Research (IJSR)2022 . [Link]
-
Kumar, V., et al. Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride using LC-ESI/APCI-MS. Rasayan Journal of Chemistry2024 , 17(4). [Link]
-
Zhang, Y., et al. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Methods in Chemistry2025 . [Link]
-
Chemsrc. 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE. [Link]
-
NIST. 1H-Imidazole, 4-methyl-5-nitro-. [Link]
-
Ali, S., et al. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry2014 , 10, S2698-S2705. [Link]
-
Diao, Y., et al. 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E2011 . [Link]
-
Wang, Y., et al. 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online2011 , 67(11), o3072. [Link]
-
Hakmaoui, Y., et al. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica2022 . [Link]
-
Gonzalez, M. G., et al. Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere2025 , 16(5), 653. [Link]
-
Trivedi, M. N., et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research2011 , 3(1), 313-319. [Link]
-
Tűdős, F., et al. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry2017 , 52(11), 770-776. [Link]
-
Song, L., et al. Preparation of 4,5-nitroimidazole. Journal of Chemical Engineering of Chinese Universities2009 . [Link]
-
Bajaj, S., et al. Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science2012 , 2(3), 129-138. [Link]
-
EMEA. Stability testing of existing active substances and related finished products. 2023 . [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. scispace.com [scispace.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1-ethyl-5-methyl-4-nitro-1H-imidazole Dosage in Cell Culture
Welcome to the technical support guide for 1-ethyl-5-methyl-4-nitro-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and detailed protocols for the effective use of this compound in cell culture experiments. As a member of the nitroimidazole class, the biological activity of this compound is intrinsically linked to the cellular oxygen environment, a critical parameter that must be controlled for reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a nitroimidazole-based prodrug. Its mechanism is predicated on bioreductive activation, which occurs preferentially under hypoxic (low-oxygen) conditions.[1][2][3] In environments with low oxygen tension, ubiquitous cellular reductases can reduce the nitro group (-NO2) on the imidazole ring.[][5] This process generates highly reactive nitroso and hydroxylamine intermediates and cytotoxic free radicals.[5][6] These reactive species can subsequently induce cellular damage through multiple pathways, including forming covalent adducts with cellular proteins, thereby inhibiting the activity of critical enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST), and potentially causing DNA strand breaks, ultimately leading to cell death.[1][][7] In normoxic (normal oxygen) conditions, oxygen rapidly re-oxidizes the reduced nitro group back to its inactive state, thus preventing the formation of cytotoxic radicals and conferring the compound's hypoxia-selective toxicity.[8]
Q2: What is a recommended starting concentration for my initial experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line, its metabolic rate, and the degree of hypoxia. For this specific molecule, published data is limited. Therefore, an empirical approach based on the broader nitroimidazole class is recommended.[9] A wide dose-ranging or "kill curve" experiment is the essential first step.[10] We recommend starting with a broad, log-scale concentration range to efficiently identify the active window for your specific model.
| Experiment Phase | Recommended Concentration Range | Purpose |
| Initial Dose-Ranging | 0.1 µM to 1000 µM (e.g., 0.1, 1, 10, 100, 1000 µM) | To identify a broad range of concentrations that elicit a biological response, from no effect to complete cell death. |
| Definitive IC50 Determination | Centered around the estimated effective range from the initial screen | To generate a detailed dose-response curve with multiple data points for accurate IC50 calculation. |
Q3: How should I prepare and store the compound stock solution?
A3: Proper handling of the compound is critical for reproducibility. This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Dilution: For experiments, create intermediate dilutions from the primary stock in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture well is non-toxic to your cells, typically kept below 0.5% and ideally below 0.1%.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Storage: Store the primary DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q4: Is this compound expected to be active only under hypoxic conditions?
A4: Primarily, yes. The defining characteristic of therapeutic nitroimidazoles is their selective toxicity to hypoxic cells.[1][8] However, at very high concentrations, some off-target, oxygen-independent cytotoxicity may be observed in certain cell lines. A critical component of your experimental design should be to directly compare the compound's activity under both normoxic and hypoxic conditions. A significant difference in the IC50 values between these two conditions will confirm hypoxia-selective action.
Experimental Protocols & Methodologies
The logical workflow for optimizing the dosage of this compound involves a multi-stage process, starting with a broad screen and moving to a refined analysis.
Caption: Troubleshooting Decision Tree.
Q: My IC50 values are highly variable between experiments. What should I check?
A: Lack of reproducibility is a common challenge. Systematically review the following:
-
Cellular State: Use cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cell seeding density is consistent, as this affects the growth rate and confluency at the time of drug addition. [12]* Compound Integrity: Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. Confirm that the compound is fully dissolved before making serial dilutions.
-
Assay Protocol: Standardize all incubation times precisely. Ensure accurate and consistent pipetting, especially during serial dilutions. Calibrate your pipettes regularly.
-
Data Normalization: Always normalize your results to the vehicle-only control wells from the same plate to account for plate-to-plate variability.
Q: I'm not observing any cytotoxicity, even at high concentrations under hypoxia. Why might this be?
A: This suggests a lack of drug activation or inherent cellular resistance.
-
Insufficient Hypoxia: Verify the oxygen levels in your hypoxia chamber. Some cell lines require very low oxygen levels (<0.5% O2) for efficient bioreductive activation of nitroimidazoles.
-
Cell Line Resistance: The specific cell line may lack the necessary nitroreductase enzymes to activate the prodrug. [5]Consider testing a different cell line known to be sensitive to nitroimidazoles.
-
Drug Stability: The compound may be unstable in the culture medium over the long incubation period. Consider a shorter incubation time or a medium change partway through.
-
Incorrect Compound: Verify the identity and purity of your compound.
Q: My normoxic control group shows significant cytotoxicity. Is this expected?
A: While nitroimidazoles are hypoxia-selective, some off-target toxicity in normoxic conditions can occur, especially at high concentrations. [8]However, if you observe high toxicity at low micromolar concentrations, consider these possibilities:
-
Compound Purity: Impurities in the compound preparation could be causing non-specific toxicity.
-
Cell Line Sensitivity: The cell line might have a unique metabolic profile that makes it unusually sensitive to the compound, even in the presence of oxygen.
-
Mechanism of Action: While unlikely, the compound might have a secondary mechanism of action that is not dependent on hypoxia. The key diagnostic is the Selectivity Index (SI = IC50 normoxia / IC50 hypoxia). A high SI value (>5-10) still indicates meaningful hypoxia selectivity.
References
- Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology.
- Jamali, Z., et al. (2021). Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins.
- Kumar, P., et al. (2025). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Chemico-Biological Interactions.
- Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. ScienceDirect.
- Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.
- BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Antitrypanosomal Agent 11. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Metronidazole Dosage for Cell Culture. BenchChem.
- De Oliveira, R. B., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz.
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.). 1-ethyl-4-methyl-5-nitro-1H-imidazole. BenchChem.
- El-Gazzar, M. G., et al. (2015). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
- Guzmán, L. A., et al. (2018). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal.
- ResearchGate. (2023). How to calculate IC50.
- Mohler, W. C., & Johnson, R. J. (1975). Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. Cancer Research.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).
- Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.
- Chemsrc. (n.d.). CAS#:35681-66-4 | 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE. Chemsrc.
- CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
- ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole.
- BenchChem Technical Support Team. (2025). Technical Support Center: Investigating Inconsistent IC50 Values. BenchChem.
- Wikipedia. (n.d.).
- PubChem. (n.d.).
- Al-Masoudi, N. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
- American Association for Cancer Research (AACR). (2025).
- Hong, D. S., et al. (2025). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. Clinical Cancer Research.
- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.
- U.S. Food and Drug Administration & American Association for Cancer Research. (2025). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. AACR Journals.
- U.S. Food and Drug Administration. (n.d.).
- Paoletti, X., et al. (2013). Dose optimization during drug development: whether and when to optimize.
- Scribd. (n.d.). Optimal Antibiotic Dosing for Cell Lines. Scribd.
- Upcroft, P., & Upcroft, J. A. (2018). Metronidazole: An Update on Metabolism, Structure-Cytotoxicity and Resistance Mechanisms. Journal of Antimicrobial Chemotherapy.
Sources
- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
reducing off-target effects of 1-ethyl-5-methyl-4-nitro-1H-imidazole
Technical Support Center: 1-Ethyl-5-Methyl-4-Nitro-1H-Imidazole
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. As a member of the nitroimidazole class of compounds, its biological activity is primarily driven by the reductive activation of its nitro group, a process that is most efficient under hypoxic (low oxygen) conditions.[1][2] This activation generates reactive radical species that can exert the desired therapeutic or experimental effect, but can also lead to unintended off-target activity.[3][4]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects, ensuring the integrity and reproducibility of your results. The strategies discussed are based on the well-established principles of nitroimidazole pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for nitroimidazoles like this one?
A1: Nitroimidazoles are prodrugs that passively diffuse into cells.[3] Their activity depends on the chemical reduction of the nitro group. In low-oxygen environments, specific enzymes called nitroreductases transfer electrons to the nitro group, creating a highly reactive nitro radical anion.[5] This radical can then undergo further reactions to form cytotoxic intermediates that damage critical macromolecules, most notably DNA, leading to strand breaks and cell death.[4][6] This selective activation in hypoxic environments is the basis for their use as antibiotics against anaerobic bacteria and as radiosensitizers in cancer therapy.[2]
Q2: What are the most common off-target effects associated with the nitroimidazole class?
A2: The primary off-target effects stem from the same reactive intermediates responsible for their on-target activity. Key issues include:
-
Genotoxicity: The reactive species can cause DNA damage in non-target cells, especially if they have a low-oxygen microenvironment.[6][7]
-
Oxidative Stress: In the presence of oxygen, the nitro radical anion can be re-oxidized back to the parent compound, creating a superoxide anion in the process. This "futile cycling" can lead to a buildup of reactive oxygen species (ROS), causing oxidative stress.[8]
-
Inhibition of Aldehyde Dehydrogenase (ALDH): Some imidazole-containing compounds have been shown to inhibit ALDH enzymes, which are crucial for detoxifying various aldehydes.[9] This can disrupt cellular metabolism and sensitize cells to other toxins.
-
Neurotoxicity: At high doses or with prolonged exposure, nitroimidazoles are known to cause peripheral neuropathy.[10][11] The mechanism is thought to involve axonal degeneration.[12]
Q3: My compound shows toxicity in normoxic (normal oxygen) cell cultures. Isn't it supposed to be active only in hypoxia?
A3: While the reductive activation is most efficient in hypoxia, some level of activity can still occur in normoxic conditions. This can be due to several factors:
-
Cellular Microenvironments: Even in a standard incubator, the core of a cell spheroid or a dense monolayer can become hypoxic, allowing for drug activation.
-
Enzyme Activity: Some mammalian cells express enzymes capable of reducing nitroimidazoles, albeit less efficiently than microbial nitroreductases.
-
Futile Redox Cycling: As mentioned in A2, the compound can be reduced and then re-oxidized in the presence of oxygen, generating ROS that cause cytotoxicity through oxidative stress rather than direct DNA damage.[8]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: High background cytotoxicity in control (non-target) cell lines.
-
Question: I'm observing significant cell death in my control cell lines that should not be affected. How can I confirm this is an off-target effect and reduce it?
-
Underlying Cause: This suggests that the compound is being activated in your control cells or is inducing a general stress response. The most likely culprits are unintended reductive activation or oxidative stress.
-
Troubleshooting Steps:
-
Confirm Hypoxia-Dependence: Test the compound's cytotoxicity under both normoxic (e.g., 21% O₂) and hypoxic (e.g., <1% O₂) conditions. A significant increase in potency under hypoxia confirms the expected mechanism of action. If toxicity is high in both, oxidative stress is a likely contributor.
-
Introduce an Antioxidant: Co-treat your cells with the compound and a well-known antioxidant like N-acetylcysteine (NAC).[13] If NAC rescues the cells from death, it strongly indicates that ROS-mediated oxidative stress is a major off-target mechanism.
-
Perform a Dose-Response Curve: Ensure you are not simply using a concentration that is too high. A proper dose-response experiment will help you find a therapeutic window where on-target effects are maximized and off-target toxicity is minimized.
-
Issue 2: Inconsistent results and poor reproducibility between experiments.
-
Question: My IC50 values for this compound vary significantly from one experiment to the next. What could be causing this variability?
-
Underlying Cause: Inconsistency often points to uncontrolled variables in the experimental setup that affect the compound's activation or stability.
-
Troubleshooting Steps:
-
Standardize Cell Density: Cell density is critical. Higher cell densities consume more oxygen, potentially creating hypoxic microenvironments that enhance drug activation and lead to lower apparent IC50 values. Always seed the same number of cells and allow them to attach for a consistent period before adding the compound.
-
Control Oxygen Levels Rigorously: If conducting hypoxia experiments, ensure your hypoxia chamber or incubator is calibrated and maintains a stable, low-oxygen environment. Even small leaks can dramatically alter results.
-
Check Media Components: Some media components can interact with the compound or influence the cellular redox state. Use the same batch of media and supplements for a set of experiments to minimize variability.
-
Issue 3: Suspected Genotoxicity in non-target cells.
-
Question: How can I specifically measure whether my compound is causing DNA damage as an off-target effect?
-
Underlying Cause: The reactive intermediates generated from nitroimidazole reduction are known to directly interact with and damage DNA.[14]
-
Solution: Implement Specific Assays for Genotoxicity:
-
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method to detect DNA strand breaks in individual cells.[7] Damaged DNA migrates further in an electric field, creating a "comet tail." The length and intensity of the tail are proportional to the amount of damage.
-
γH2AX Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest markers of DNA double-strand breaks. This can be detected and quantified using immunofluorescence microscopy or flow cytometry.
-
Micronucleus Test: This assay detects small, extra-nuclear bodies (micronuclei) that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division, a hallmark of genotoxic events.[15]
-
Experimental Protocols & Data Visualization
Protocol 1: Assessing Hypoxia-Dependent Cytotoxicity
This protocol helps determine if the compound's toxicity is enhanced under low-oxygen conditions, a key feature of its intended mechanism.
-
Cell Seeding: Plate cells in parallel 96-well plates at a predetermined optimal density. Allow cells to adhere for 18-24 hours.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound in fresh culture medium.
-
Hypoxic Pre-incubation: Place one plate (the "Hypoxic Plate") into a humidified hypoxia chamber (<1% O₂) for 4-6 hours to allow for gas equilibration. Keep the other plate (the "Normoxic Plate") in a standard incubator (21% O₂).
-
Treatment: Add an equal volume of the 2x compound dilutions to the corresponding wells of both plates. Include vehicle-only controls.
-
Incubation: Return the plates to their respective hypoxic and normoxic incubators for the desired exposure time (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 values for both conditions. A significantly lower IC50 value under hypoxia indicates selective activity.
Table 1: Example Data for Hypoxia-Dependent Cytotoxicity
| Condition | IC50 (µM) | Selectivity Ratio (Normoxic IC50 / Hypoxic IC50) |
| Normoxic (21% O₂) | 150 | 15 |
| Hypoxic (<1% O₂) | 10 |
Protocol 2: Comet Assay for Detecting DNA Damage
This protocol provides a method to directly visualize genotoxicity.
-
Cell Treatment: Treat cells with the compound at various concentrations (including a non-toxic dose) for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or etoposide).
-
Cell Harvesting: Harvest cells and suspend them at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose and immediately pipette onto a specially coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage to the tank for 20-30 minutes. DNA fragments will migrate towards the anode.
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer, then stain with a fluorescent DNA dye (e.g., SYBR Gold).
-
Visualization: Image the slides using a fluorescence microscope. Quantify the "comet tail moment" using appropriate software. An increase in the tail moment relative to the vehicle control indicates DNA damage.
Diagrams
Workflow for Troubleshooting Off-Target Effects
A decision tree for diagnosing and mitigating common off-target effects.
Mechanism of Action and Off-Target Pathways
On-target vs. off-target activation pathways for nitroimidazole compounds.
References
- Benchchem. A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 5-Nitroso-1H-imidazole and Its Alternatives.
-
Nagahama, T., et al. (2023). Sensing chemical-induced genotoxicity and oxidative stress via yeast-based reporter assays using NanoLuc luciferase. PMC. [Online] Available at: [Link]
-
Wikipedia. (2023). Nitroimidazole. [Online] Available at: [Link]
-
Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge. [Online] Available at: [Link]
-
WikiLectures. (2022). Nitroimidazole antibiotics. [Online] Available at: [Link]
- Benchchem. Technical Support Center: Reducing Isometronidazole Cytotoxicity In Vitro.
-
IntechOpen. (2021). Plant Responses to Induced Genotoxicity and Oxidative Stress by Chemicals. [Online] Available at: [Link]
-
Wasserman, T. H., et al. (1984). Neuropathy of nitroimidazole radiosensitizers: clinical and pathological description. International Journal of Radiation Oncology, Biology, Physics. [Online] Available at: [Link]
-
Knight, R. C., et al. (1982). DNA damage induced by reduced nitroimidazole drugs. PubMed. [Online] Available at: [Link]
-
Ehlhardt, W. J., et al. (1988). Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles. Biochemical Pharmacology. [Online] Available at: [Link]
-
Knox, R. J., et al. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. International Journal of Radiation Oncology, Biology, Physics. [Online] Available at: [Link]
-
ResearchGate. (2020). Metronidazole induced peripheral neuropathy. [Online] Available at: [Link]
-
MDPI. (2022). The Role of Nitroreductases in Resistance to Nitroimidazoles. [Online] Available at: [Link]
-
ResearchGate. (2013). Development of a panel of high-throughput reporter-gene assays to detect genotoxicity and oxidative stress. [Online] Available at: [Link]
-
Jones, M. R., et al. (2019). Drug-Induced Peripheral Neuropathy: A Narrative Review. PMC. [Online] Available at: [Link]
-
Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Antimicrobial Agents and Chemotherapy. [Online] Available at: [Link]
-
Wikipedia. (2024). Metronidazole. [Online] Available at: [Link]
-
Chen, Y., et al. (2013). Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells. PubMed Central. [Online] Available at: [Link]
-
MDPI. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. [Online] Available at: [Link]
-
da Silva, J., et al. (2017). Markers of genotoxicity and oxidative stress in farmers exposed to pesticides. PubMed. [Online] Available at: [Link]
-
ResearchGate. (2006). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. [Online] Available at: [Link]
-
YouTube. (2021). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. [Online] Available at: [Link]
-
ACS Publications. (2022). Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. [Online] Available at: [Link]
-
MedLink Neurology. (2023). Antibiotic-induced neuropathy. [Online] Available at: [Link]
-
Jackson, B., et al. (2011). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. [Online] Available at: [Link]
-
CMAJ. (2022). Nitroimidazoles and Neurotoxicity. [Online] Available at: [Link]
-
PubMed. (2021). Discovery of benzimidazole derivatives as potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors with glucose consumption improving activity. [Online] Available at: [Link]
-
Cell Press. (2018). ALDH1 Bio-activates Nifuroxazide to Eradicate ALDH High Melanoma-Initiating Cells. [Online] Available at: [Link]
-
Leitsch, D. (2017). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 3. lecturio.com [lecturio.com]
- 4. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 5. The Role of Nitroreductases in Resistance to Nitroimidazoles | MDPI [mdpi.com]
- 6. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropathy of nitroimidazole radiosensitizers: clinical and pathological description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medlink.com [medlink.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Markers of genotoxicity and oxidative stress in farmers exposed to pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 4-Nitroimidazole Derivatives as Antimicrobial Agents
In the landscape of antimicrobial drug discovery, the nitroimidazole scaffold remains a cornerstone for developing agents against a wide spectrum of anaerobic bacteria and parasites.[1][2] While 5-nitroimidazoles like metronidazole are well-established, their 4-nitro counterparts have emerged as a promising class with unique therapeutic potential, particularly against challenging pathogens like Mycobacterium tuberculosis and drug-resistant protozoa.[3][4][5] This guide provides a comparative analysis of the efficacy of 4-nitroimidazole derivatives, delving into the critical structure-activity relationships that govern their biological activity and offering insights for researchers in drug development.
The Critical Role of the Nitro Group Position
A fundamental distinction in the bioactivity of nitroimidazoles lies in the position of the nitro group. While 5-nitroimidazoles are primarily active against anaerobic microbes, 4-nitroimidazoles have demonstrated potent activity against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb).[3][4][5] This dual activity is a significant advantage in treating tuberculosis, which involves both replicating (aerobic) and non-replicating (anaerobic) bacilli. The nitro group is essential for the activity of all nitroimidazole compounds.[3][4][5]
Structure-Activity Relationships: Key Determinants of Efficacy
The efficacy of 4-nitroimidazole derivatives is not solely dictated by the nitro group's position. Modifications to the imidazole ring and its substituents play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.
The Bicyclic Advantage: Imidazo-oxazines and Imidazo-oxazoles
A significant breakthrough in the development of 4-nitroimidazoles has been the synthesis of bicyclic structures, specifically imidazo-oxazines and imidazo-oxazoles. Compounds like PA-824 (an imidazo-oxazine) and OPC-67683 (an imidazo-oxazole) have shown remarkable antitubercular activity and are in clinical development.[3][4][6] The key determinants for the potent aerobic activity in these 4-nitroimidazoles include the bicyclic oxazine ring, a lipophilic tail, and the presence of an oxygen atom at the 2-position.[3][4][5]
Caption: Generalized structure of bicyclic 4-nitroimidazoles.
The Impact of Side Chains
The lipophilic side chain is a critical component for the aerobic activity of 4-nitroimidazoles. For instance, the removal of the trifluoromethoxybenzyl ether side chain from PA-824 results in a dramatic loss of both aerobic and anaerobic activity.[3] This highlights the importance of the side chain in facilitating drug uptake, target engagement, or proper orientation within the active site of the activating enzyme.
Comparative Efficacy of 4-Nitroimidazole Derivatives
The following table summarizes the in vitro efficacy of selected 4-nitroimidazole derivatives against various pathogens, as reported in the literature. This data provides a snapshot of how structural modifications influence biological activity.
| Compound/Derivative | Target Organism | Efficacy Metric (e.g., MIC, IC50) | Reference |
| PA-824 | Mycobacterium tuberculosis (aerobic) | 0.015-0.25 µg/mL (MIC) | [3][4] |
| OPC-67683 | Mycobacterium tuberculosis | Potent in vitro and in vivo activity | [3][4] |
| CGI-17341 | Mycobacterium tuberculosis | Potent in vitro and in vivo activity | [3] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica, Giardia intestinalis | 1.47 µM/mL (IC50) | [7][8] |
| Other 5-aryl-1-methyl-4-nitroimidazoles | Entamoeba histolytica, Giardia intestinalis | 1.72-4.43 µM/mL (IC50) | [7][8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to evaluate the efficacy of new antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum, adjusted to a 0.5 McFarland standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (medium only)
Procedure
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including the positive control wells. The negative control wells should only contain sterile medium.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 1-ethyl-5-methyl-4-nitro-1H-imidazole and tinidazole
This guide provides a comparative technical analysis of Tinidazole , a clinically established 5-nitroimidazole antiprotozoal, and 1-ethyl-5-methyl-4-nitro-1H-imidazole , a structural analogue often studied in the context of impurity profiling, structure-activity relationships (SAR), and hypoxic cell radiosensitization.[1]
Executive Summary
This guide analyzes the critical physicochemical and pharmacological divergences between Tinidazole (the active pharmaceutical ingredient) and its structural isomer/analogue, This compound (hereafter referred to as EMNI-4 ).[1]
While Tinidazole is optimized for high redox activity against anaerobic pathogens, EMNI-4 represents a 4-nitroimidazole scaffold.[1] This positional isomerism results in a significantly lower reduction potential, rendering EMNI-4 pharmacologically inactive as an antimicrobial but valuable as a reference standard for impurity profiling and a candidate for hypoxic tumor studies.[1]
Key Differentiators at a Glance
| Feature | Tinidazole (Standard of Care) | EMNI-4 (Analogue/Impurity) |
| Core Scaffold | 2-methyl-5-nitroimidazole | 5-methyl-4-nitroimidazole |
| Nitro Position | C5 (High Redox Potential) | C4 (Low Redox Potential) |
| Side Chain | Ethylsulfonylethyl (Polar/Amphiphilic) | Ethyl (Lipophilic) |
| Primary Utility | Antiprotozoal / Antibacterial Drug | Impurity Standard / Radiosensitizer Research |
| Bioactivation | Rapidly reduced by ferredoxin | Poorly reduced (requires extreme hypoxia) |
Chemical Structure & Isomerism
The biological efficacy of nitroimidazoles is strictly dictated by the position of the nitro group (
Structural Comparison
-
Tinidazole: The nitro group at position 5 is electronically destabilized, facilitating enzymatic reduction.[1] The sulfone side chain enhances water solubility and tissue distribution.[1]
-
EMNI-4: The nitro group at position 4 is more stable.[1] The lack of the sulfonyl group and the shift of the methyl group to C5 alters the steric profile, impacting protein binding.[1]
Visualization: Structural Divergence
Figure 1: Structural deconstruction highlighting the critical functional groups responsible for the pharmacological divergence between Tinidazole and EMNI-4.[1]
Mechanism of Action & Pharmacology
The "nitro-switch" hypothesis explains why Tinidazole kills anaerobes while EMNI-4 does not.[1]
The Redox Activation Pathway
Tinidazole acts as a prodrug .[1] It enters the cell via passive diffusion.[1] Inside anaerobic organisms (e.g., Trichomonas vaginalis, Giardia lamblia), low-potential electron transport proteins (ferredoxin/flavodoxin) donate an electron to the nitro group.[1]
-
Tinidazole (
): Accepts the electron readily.[1] -
EMNI-4 (
): The 4-nitro group has a much lower electron affinity.[1] Biological reducing agents cannot effectively reduce it under physiological conditions.[1]
Cytotoxicity Mechanism[1]
-
Tinidazole: Formation of the nitro-radical anion (
).[1] This radical is unstable and fragments DNA strands, causing cell death.[1] -
EMNI-4: Remains unreduced and chemically inert in the cytoplasm, failing to generate the toxic radical payload.[1]
Visualization: Differential Bioactivation
Figure 2: The selective bioactivation of Tinidazole by anaerobic metabolic pathways compared to the metabolic inertness of EMNI-4.[1]
Synthesis & Impurity Profiling
EMNI-4 is often encountered as a regioisomer impurity during the synthesis of nitroimidazole derivatives or as a deliberate target in radiosensitizer research.[1]
Formation Logic
The synthesis of Tinidazole typically involves the alkylation of 2-methyl-5-nitroimidazole .[1]
-
Correct Pathway: Alkylation at N1 yields the 5-nitro isomer (Tinidazole precursor).[1]
-
Incorrect Pathway (Regioisomerism): If the starting material is 4(5)-methyl-5(4)-nitroimidazole , alkylation can occur at either nitrogen tautomer.[1]
Protocol Note: In regulatory submissions (DMF/ANDA), EMNI-4 must be quantified using HPLC to ensure it is below the toxicity threshold (typically <0.10% per ICH Q3A/B guidelines).[1]
Analytical Separation (HPLC Method)
To distinguish EMNI-4 from Tinidazole, a reverse-phase HPLC method is required.[1] EMNI-4, lacking the sulfonyl group, is significantly more lipophilic.[1]
| Parameter | Recommended Condition |
| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Water:Acetonitrile (Gradient) |
| Elution Order | 1.[1] Tinidazole (Polar, elutes early) 2.[1] EMNI-4 (Lipophilic, elutes late) |
| Detection | UV at 310 nm (Nitro group specific max) |
Experimental Data Summary
The following table synthesizes physicochemical and biological data comparing the two compounds.
| Property | Tinidazole [1] | EMNI-4 [2,3] | Implication |
| Molecular Weight | 247.27 g/mol | ~155.15 g/mol | EMNI-4 is lighter (no sulfone).[1] |
| LogP (Lipophilicity) | -0.35 (Hydrophilic) | ~0.8 - 1.2 (Est.)[1] | EMNI-4 crosses membranes differently; higher retention in RP-HPLC.[1] |
| Redox Potential ( | -460 mV | -600 to -800 mV | Critical: EMNI-4 is too stable to be activated by ferredoxin.[1] |
| MIC (Anaerobes) | 0.125 - 2.0 µg/mL | >128 µg/mL | EMNI-4 is clinically inactive against T. vaginalis.[1] |
| Mutagenicity (Ames) | Positive (Strain TA100) | Weakly Positive/Negative | 4-nitro isomers are generally less mutagenic than 5-nitro.[1] |
References
-
Edwards, D. I. (1993).[1] Nitroimidazole drugs—action and resistance mechanisms.[1][2] I. Mechanisms of action.[1] Journal of Antimicrobial Chemotherapy, 31(1), 9-20.[1] Link
-
Varghese, A. J., & Whitmore, G. F. (1983).[1] Modification of the toxicity of nitroimidazoles by glutathione depletion.[1] International Journal of Radiation OncologyBiologyPhysics, 9(8), 1175-1178.[1] (Discusses 4-nitro vs 5-nitro redox potentials).
-
ChemicalBook. (2024).[1] Product entry: this compound.[1][3]Link[1]
-
ICH Guidelines. (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] (Standard for controlling isomers like EMNI-4).[1] Link
Sources
A Comparative Guide to Cross-Resistance in Nitroimidazoles: Evaluating 1-ethyl-5-methyl-4-nitro-1H-imidazole in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial chemotherapy, the nitroimidazole class of drugs remains a cornerstone for the treatment of infections caused by anaerobic bacteria and protozoa.[] Metronidazole, the prototypical 5-nitroimidazole, has been a clinical mainstay for decades.[] However, the emergence of resistance necessitates a continuous search for novel analogues with improved efficacy and the ability to circumvent existing resistance mechanisms. This guide provides an in-depth comparison of cross-resistance patterns among nitroimidazoles, with a specific focus on the potential profile of the lesser-studied compound, 1-ethyl-5-methyl-4-nitro-1H-imidazole.
Due to a lack of direct experimental data on this compound in peer-reviewed literature, this guide will leverage established principles of nitroimidazole structure-activity relationships, mechanisms of action, and known resistance pathways to provide an informed, albeit inferential, comparison. We will juxtapose the known performance of clinically significant 5-nitroimidazoles, such as metronidazole and tinidazole, to project the likely behavior of this 4-nitroimidazole analogue.
The Nitroimidazole Mechanism of Action: A Reductive Activation Cascade
The antimicrobial activity of nitroimidazoles is contingent upon the reductive activation of their nitro group within the target organism.[2] This process is highly specific to the anaerobic or microaerophilic environment of susceptible pathogens, which possess the necessary low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin.[3]
The key steps are as follows:
-
Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.
-
Reductive Activation: In the low-oxygen environment, the drug's nitro group accepts an electron from a reduced electron-transfer protein (e.g., ferredoxin). This one-electron reduction transforms the prodrug into a highly reactive nitroso radical anion.
-
Cytotoxicity: These transient, cytotoxic radicals induce damage to cellular macromolecules, most critically DNA, leading to strand breaks and helical structure disruption. This ultimately results in cell death.[]
-
Drug Recycling: The radical can be re-oxidized back to the parent compound if oxygen is present, a "futile cycling" that detoxifies the drug and explains its lack of efficacy against aerobic organisms.
Caption: General mechanism of action for nitroimidazole antibiotics.
Mechanisms of Resistance: Bypassing the Activation Cascade
Resistance to nitroimidazoles is a growing clinical concern and is primarily associated with decreased drug activation.[4] Unlike many other antibiotic classes, resistance is rarely absolute and often presents as a reduced susceptibility. The principal mechanisms include:
-
Impaired Reductive Activation: This is the most common mechanism. Downregulation or mutation of the enzymes responsible for reducing the nitro group, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin itself, leads to insufficient production of the cytotoxic radical.[5]
-
Presence of Nim Genes: In some anaerobic bacteria, particularly Bacteroides species, the presence of nim genes confers resistance. These genes encode nitroimidazole reductases that convert the 5-nitroimidazole into a non-toxic amino derivative, effectively detoxifying the drug before it can cause cellular damage.[4]
-
Increased Oxygen Tension: Elevated intracellular oxygen levels can lead to futile cycling, where the nitro radical is rapidly re-oxidized to its inactive parent form.
-
Enhanced DNA Repair: Increased activity of DNA repair enzymes can counteract the damage inflicted by the nitro radicals.
-
Reduced Drug Uptake/Increased Efflux: While less common, alterations in cell wall permeability or the activity of efflux pumps can limit the intracellular concentration of the drug.
Caption: Key mechanisms of resistance to nitroimidazole antibiotics.
Comparative Efficacy and Cross-Resistance Profiles
Cross-resistance between different 5-nitroimidazoles is a well-documented phenomenon.[5][6] Strains that have developed resistance to metronidazole, often through impaired drug activation, typically exhibit reduced susceptibility to other 5-nitroimidazoles like tinidazole, secnidazole, and ornidazole.[6] However, the degree of cross-resistance can vary, and in some cases, second-generation nitroimidazoles like tinidazole may retain some efficacy against metronidazole-resistant isolates.[6][7]
Performance of Established 5-Nitroimidazoles
The following tables summarize the in vitro activities of metronidazole and tinidazole against key anaerobic bacteria and protozoa, including both susceptible and resistant strains. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while Minimum Lethal Concentration (MLC) is the lowest concentration that kills the organism.
Table 1: Comparative In Vitro Activity Against Trichomonas vaginalis
| Drug | Strain Type | Mean MIC/MLC (µg/mL) | MIC/MLC Range (µg/mL) | Reference |
| Metronidazole | Clinically Resistant | 197.7 µM (approx. 33.8) | Not specified | [6] |
| Tinidazole | Clinically Resistant | Significantly lower than Metronidazole | Not specified | [6] |
| Metronidazole | Mixed Isolates | 9.6% resistance rate | Not specified | [8] |
| Tinidazole | Mixed Isolates | 0.56% resistance rate | Not specified | [8] |
Table 2: Comparative In Vitro Activity Against Anaerobic Bacteria
| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis | Metronidazole | Not specified | Not specified | [9] |
| Bacteroides fragilis | Tinidazole | Slightly more effective than Metronidazole | Slightly more effective than Metronidazole | [9] |
| Clostridium difficile | Metronidazole | 0.13 | Not specified | [10] |
| Clostridium difficile | Tinidazole | 0.16 | Not specified | [10] |
| Clostridium difficile (Metronidazole-resistant) | Metronidazole | ≥32 | Not specified | [11] |
The Case of this compound: An Inferential Analysis
While direct experimental data for this compound is unavailable, we can infer its potential properties based on its structure as a 4-nitroimidazole.
Structural Considerations:
-
Position of the Nitro Group: The shift of the nitro group from the 5-position (as in metronidazole) to the 4-position is significant. Structure-activity relationship studies on nitroimidazoles for other applications, such as antitubercular agents, have shown that 4-nitroimidazoles can have different activation pathways and activity spectra compared to their 5-nitro counterparts.
-
Substituents: The ethyl group at the 1-position and the methyl group at the 5-position will influence the molecule's lipophilicity, solubility, and interaction with activating enzymes.
Inferred Cross-Resistance Profile:
Given that the primary mechanism of resistance to 5-nitroimidazoles involves impaired reductive activation by enzymes like PFOR, it is plausible that this compound might exhibit a different cross-resistance profile. If this 4-nitroimidazole is activated by a different set of nitroreductases, it could potentially retain activity against strains that have developed resistance to 5-nitroimidazoles via downregulation of the PFOR pathway.
However, if the resistance mechanism is more general, such as increased drug efflux or enhanced DNA repair, cross-resistance would be more likely. Furthermore, resistance conferred by nim genes, which specifically detoxify 5-nitroimidazoles, may not affect the activity of a 4-nitroimidazole.
It must be emphasized that these are hypotheses based on chemical structure and known resistance mechanisms. Experimental validation is essential.
Experimental Protocols for Cross-Resistance Studies
Standardized methodologies are crucial for assessing antimicrobial susceptibility and determining cross-resistance. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for this purpose.[12][13]
Protocol 1: Agar Dilution for Anaerobic Bacteria (CLSI M11)
This is the reference method for determining the MIC of antimicrobial agents against anaerobic bacteria.
1. Media Preparation:
-
Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
Autoclave the medium and cool to 50°C in a water bath.
2. Antimicrobial Plate Preparation:
-
Prepare stock solutions of each nitroimidazole to be tested.
-
Perform serial twofold dilutions of each antimicrobial and add them to molten agar to achieve the desired final concentrations.
-
Pour the agar into Petri dishes and allow them to solidify.
3. Inoculum Preparation:
-
Grow the bacterial isolates (both susceptible and resistant strains) on appropriate media in an anaerobic chamber.
-
Prepare a bacterial suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
4. Inoculation and Incubation:
-
Spot-inoculate the bacterial suspension onto the surface of the agar plates using a multipoint replicator.
-
Allow the inoculum spots to dry, then incubate the plates in an anaerobic chamber at 37°C for 48 hours.
5. MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Caption: Workflow for MIC determination by agar dilution for anaerobic bacteria.
Protocol 2: Broth Microdilution for Trichomonas vaginalis
This method is commonly used to determine the MIC or MLC for protozoa.
1. Parasite Culture and Inoculum Preparation:
-
Culture T. vaginalis isolates (susceptible and resistant strains) in a suitable medium (e.g., Diamond's TYM medium) at 37°C.
-
Harvest parasites in the logarithmic growth phase by chilling and centrifugation.
-
Wash the parasites and resuspend them in fresh medium to a final concentration of 5 x 10^5 organisms/mL.
2. Microtiter Plate Preparation:
-
Prepare serial twofold dilutions of the nitroimidazole compounds in the culture medium in a 96-well microtiter plate.
-
A typical concentration range to test is 0.2 to 400 µg/mL.[14]
3. Inoculation and Incubation:
-
Add the prepared parasite suspension to each well.
-
Include positive (parasites with no drug) and negative (medium only) controls.
-
Incubate the plates anaerobically at 37°C for 48 hours.
4. MIC/MLC Determination:
-
After incubation, examine the wells microscopically for motile trichomonads.
-
The MIC is the lowest drug concentration that inhibits parasite growth.
-
The MLC is the lowest drug concentration that results in a complete loss of parasite motility.[15]
Conclusion and Future Directions
While 5-nitroimidazoles like metronidazole and tinidazole remain crucial in the treatment of anaerobic and protozoal infections, the challenge of resistance is ever-present. Cross-resistance among this class is common, although second-generation compounds may offer some advantages against resistant strains.
The compound this compound, as a 4-nitroimidazole, represents an intriguing area for investigation. Based on structural analogy and our understanding of resistance mechanisms, it is plausible that this compound could exhibit a different spectrum of activity and a more favorable profile against 5-nitroimidazole-resistant strains. However, this remains speculative without empirical data.
Future research should prioritize the synthesis and in vitro evaluation of this compound. Comprehensive cross-resistance studies, following standardized protocols such as those outlined in this guide, are essential to determine its true potential as a novel antimicrobial agent. Such studies will not only elucidate the therapeutic promise of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy of the broader nitroimidazole class.
References
-
Crowell, A. L., et al. (2003). In Vitro Metronidazole and Tinidazole Activities against Metronidazole-Resistant Strains of Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 47(4), 1407–1409. [Link]
-
Clinical and Laboratory Standards Institute. (2007). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Seventh Edition (M11-A7). CLSI. [Link]
-
Crowell, A. L., et al. (2003). In Vitro Metronidazole and Tinidazole Activities against Metronidazole-Resistant Strains of Trichomonas vaginalis. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria, 9th Edition. ANSI Webstore. [Link]
-
Jokipii, A. M., & Jokipii, L. (1987). Comparative activity of metronidazole and tinidazole against Clostridium difficile and Peptostreptococcus anaerobius. PubMed. [Link]
-
ResearchGate. (2022). Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI. [Link]
-
Schwebke, J. R., & Barrientes, F. J. (2006). Prevalence of Trichomonas vaginalis Isolates with Resistance to Metronidazole and Tinidazole. Antimicrobial Agents and Chemotherapy, 50(12), 4209–4210. [Link]
-
LabPlus. (2024). Trichomonas Susceptibility Testing. LabPlus. [Link]
-
Lalle, M., et al. (2019). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 182, 111634. [Link]
-
Jokipii, A. M., & Jokipii, L. (1987). Comparative activity of metronidazole and tinidazole against Clostridium difficile and Peptostreptococcus anaerobius. Antimicrobial Agents and Chemotherapy, 31(2), 183–186. [Link]
-
Tally, F. P., et al. (1978). Bactericidal activity of metronidazole, tinidazole and ornidazole against Bacteroides fragilis in vitro. Journal of Antimicrobial Chemotherapy, 4(5), 455-461. [Link]
-
Al-Rudainy, B., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impact Factor. [Link]
-
Tally, F. P., & Sullivan, C. E. (1981). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 46–53. [Link]
-
Jokipii, A. M., & Jokipii, L. (1977). Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria. Chemotherapy, 23(1), 25–31. [Link]
-
Contemporary OB/GYN. (2020). Mechanisms of drug resistance to T. vaginalis. Contemporary OB/GYN. [Link]
-
Don Whitley Scientific. (2023). MIC testing of anaerobic bacteria at DWS. Don Whitley Scientific. [Link]
-
Schwebke, J. R., et al. (2013). Drug library screening against metronidazole-sensitive and metronidazole-resistant Trichomonas vaginalis isolates. Sexually Transmitted Infections, 89(7), 577–580. [Link]
-
MSD Manual Professional Edition. (n.d.). Metronidazole and Tinidazole. MSD Manual Professional Edition. [Link]
-
Hof, H., et al. (1983). Antibacterial activity of GO 10213, a nitroimidazole derivative. Antimicrobial Agents and Chemotherapy, 23(3), 354–357. [Link]
-
Peláez, T., et al. (2001). Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin. Antimicrobial Agents and Chemotherapy, 45(6), 1887–1889. [Link]
-
ResearchGate. (n.d.). structures of the nitroimidazole drugs (1-7). ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]
-
Shahid, M., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 789-797. [Link]
-
MDPI. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Parasites - Trichomonas vaginalis Susceptibility Testing. CDC. [Link]
-
UNIMIB. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. [Link]
-
Kyrönseppä, H., & Pettersson, T. (1981). Treatment of giardiasis: relative efficacy of metronidazole as compared with tinidazole. Scandinavian Journal of Infectious Diseases, 13(4), 311–312. [Link]
-
Contagion Live. (2017). Tinidazole Found to Be Better Than Metronidazole for Giardiasis. Contagion Live. [Link]
-
DergiPark. (2017). Meta-analysis for Searching Efficacy of Tinidazole and Metronidazole. DergiPark. [Link]
-
Semantic Scholar. (n.d.). Reduced Susceptibility to Metronidazole Is Associated With Initial Clinical Failure in Clostridioides difficile Infection. Semantic Scholar. [Link]
-
Drugs.com. (n.d.). Metronidazole vs Tinidazole Comparison. Drugs.com. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Trimble, J. J., et al. (2005). Isolation of Metronidazole-Resistant Bacteroides fragilis Carrying the nimA Nitroreductase Gene from a Patient in Washington State. Journal of Clinical Microbiology, 43(3), 1420–1422. [Link]
-
Ghotaslou, R., et al. (2021). Antibiotic resistance pattern of Bacteroides fragilis isolated from clinical and colorectal specimens. BMC Microbiology, 21(1), 118. [Link]
-
Gong, Y., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6147–6151. [Link]
-
Foroumadi, A., et al. (2002). Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles. Archiv der Pharmazie, 335(10), 495–499. [Link]
-
Gal, M., & Brazier, J. S. (2004). Mechanisms of Bacteroides fragilis resistance to metronidazole. Journal of Antimicrobial Chemotherapy, 54(1), 11–20. [Link]
-
Centers for Disease Control and Prevention. (2021). Trichomoniasis - STI Treatment Guidelines. CDC. [Link]
-
Medscape. (2025). Trichomoniasis Workup: Approach Considerations, Standard Laboratory Studies. Medscape. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and In Vitro Antibacterial Activity of New 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles. ResearchGate. [Link]
-
Warde Medical Laboratory. (n.d.). Nucleic Acid Testing for Trichomonas vaginalis. Warde Medical Laboratory. [Link]
Sources
- 2. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]
- 3. elearning.unimib.it [elearning.unimib.it]
- 4. Isolation of Metronidazole-Resistant Bacteroides fragilis Carrying the nimA Nitroreductase Gene from a Patient in Washington State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
- 8. Prevalence of Trichomonas vaginalis Isolates with Resistance to Metronidazole and Tinidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative activity of metronidazole and tinidazole against Clostridium difficile and Peptostreptococcus anaerobius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Trichomonas Susceptibility Testing [testguide.adhb.govt.nz]
- 15. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]
Publish Comparison Guide: Confirming the Mechanism of Action of 1-Ethyl-5-methyl-4-nitro-1H-imidazole
Part 1: Executive Technical Synthesis
The confirmation of the mechanism of action for 1-ethyl-5-methyl-4-nitro-1H-imidazole (EMNI-4) requires a rigorous comparative approach against the gold standard, Metronidazole (MTZ) .
While MTZ is a 5-nitroimidazole , EMNI-4 is a 4-nitroimidazole . Historically, 4-nitro isomers have been considered thermodynamically harder to reduce (more negative redox potential) and thus less biologically active than their 5-nitro counterparts. However, recent medicinal chemistry efforts have explored 4-nitro derivatives to overcome resistance mechanisms in H. pylori and protozoa that downregulate specific nitroreductases (e.g., rdxA or PFOR).
The Core Challenge: To validate EMNI-4 as a therapeutic candidate, you must experimentally prove that its nitro group undergoes single-electron reduction within the biological redox window (-350 mV to -500 mV) accessible by microbial enzymes, leading to DNA-damaging radical species.
Comparative Profile: EMNI-4 vs. Metronidazole
| Feature | Metronidazole (Standard) | This compound (Candidate) |
| Nitro Position | C-5 (5-Nitro) | C-4 (4-Nitro) |
| Primary Activation | Rapid reduction by PFOR/Ferredoxin system. | To be confirmed: Requires sufficient electron affinity ( |
| Redox Potential ( | ~ -415 mV to -460 mV (Ideal for anaerobic activation). | Hypothesis: Likely more negative (< -480 mV) unless ring substituents (Ethyl/Methyl) sufficiently stabilize the radical anion. |
| Mechanism of Toxicity | Nitro-radical anion ( | Target: Must demonstrate identical DNA helix destabilization despite potential kinetic differences in reduction. |
| Aerobic Selectivity | High (Futile cycling protects aerobic cells). | Critical Check: Ensure the 4-nitro radical reacts with |
Part 2: Mechanism of Action & Visualization
The bioactivation of nitroimidazoles hinges on "Futile Cycling" in aerobes (safety) vs. "Reductive Accumulation" in anaerobes (efficacy).
DOT Diagram: Differential Activation Pathway
The following diagram illustrates the critical bifurcation point where EMNI-4 must mimic the Metronidazole pathway to be effective.
Caption: The selective toxicity pathway. EMNI-4 must form the Nitro Radical Anion (Red Box) but allow re-oxidation in aerobic cells (Blue Dashed Line) to maintain safety.
Part 3: Experimental Protocols for Validation
To confirm the MoA of EMNI-4, you cannot rely on simple MIC (Minimum Inhibitory Concentration) data. You must validate the physicochemical mechanism .
Protocol A: Cyclic Voltammetry (Redox Potential Determination)
Objective: Determine the one-electron reduction potential (
-
Setup: Three-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO to stabilize the radical anion, preventing immediate protonation.
-
Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP).
-
Procedure:
-
Analysis:
-
Identify the cathodic peak potential (
) corresponding to . -
Success Criteria: EMNI-4 should exhibit a reversible or quasi-reversible wave in aprotic media with an
within ±50-100 mV of Metronidazole (approx -1.1 V vs Ag/AgCl in DMF, or calculated to -400 to -500 mV vs NHE in aqueous extrapolation).
-
Protocol B: ESR Spin Trapping (Radical Confirmation)
Objective: Confirm the formation of the nitro radical anion under anaerobic enzymatic conditions.
-
Reagents:
-
Xanthine/Xanthine Oxidase (enzymatic reducing system) OR Ferredoxin/Ferredoxin Oxidoreductase.
-
Spin Trap: DMPO (5,5-dimethyl-1-pyrroline N-oxide) or PBN.
-
-
Workflow:
-
Mix EMNI-4 (10 mM) with the reducing system in an anaerobic cell.
-
Add Spin Trap.
-
Record EPR spectra immediately.
-
-
Interpretation:
-
Metronidazole (Control): Shows a characteristic hyperfine splitting pattern of the nitro radical adduct.
-
EMNI-4: Must show a distinct paramagnetic signal. Absence of signal implies the radical is too unstable or not formed (refuting the MoA).
-
Protocol C: DNA Viscometry & Thermal Denaturation
Objective: Verify that the activated drug physically damages DNA.
-
Preparation: Calf Thymus DNA (CT-DNA) in phosphate buffer.
-
Activation: Pre-incubate EMNI-4 with Sodium Dithionite (chemical reducer) or an anaerobic lysate of E. coli.
-
Measurement:
-
Viscosity: Measure specific viscosity (
) of CT-DNA. A decrease indicates strand breakage (shortening of the DNA polymer). -
Tm (Melting Temp): Measure UV absorbance at 260 nm while heating. A decrease in
compared to native DNA indicates helix destabilization.
-
-
Data Output:
-
Plot Relative Viscosity vs. Drug Concentration.
-
Success Criteria: EMNI-4 should induce a concentration-dependent decrease in viscosity similar to the Metronidazole control.
-
Part 4: References
-
Synthesis and Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole Source: Arabian Journal of Chemistry Context: Establishes the baseline synthesis and moderate activity of 4-nitro isomers, providing a structural reference for EMNI-4.
-
Nitroimidazole: Definition, Mechanism and Uses Source: BOC Sciences Context: Comprehensive overview of the 5-nitro vs. 4-nitro structure-activity relationship and the necessity of nitro group reduction.[2]
-
Cyclic Voltammetric Analysis of Nitroimidazole Derivatives Source: ResearchGate / Journal of Electroanalytical Chemistry Context: Provides the specific electrochemical protocols (DMF/Glassy Carbon) required to determine the
parameter for nitro radical anions. -
Mechanisms of Action of 5-Nitroimidazole Derivatives Source: Encyclopedia.pub Context: Details the PFOR/Ferredoxin activation pathway and the interaction of reactive nitrogen species with cellular proteins and DNA.
-
Efficacy of New 5-Nitroimidazoles against Metronidazole-Resistant Parasites Source: NIH / PubMed Central Context: Discusses how structural modifications (like those in EMNI-4) can alter efficacy against resistant strains, validating the rationale for testing new isomers.
Sources
Structure-Activity Relationship of 1-Ethyl-5-Methyl-4-Nitro-1H-Imidazole: A Comparative Analysis of Nitro-Positional Isomers
Topic: Structure-Activity Relationship of 1-Ethyl-5-Methyl-4-Nitro-1H-Imidazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of This compound (CAS: 1856100-92-9), a critical monocyclic probe used to delineate the pharmacological boundaries between 4-nitroimidazoles (e.g., Pretomanid/PA-824) and 5-nitroimidazoles (e.g., Metronidazole).
While 5-nitroimidazoles are the clinical standard for anaerobic infections, the 4-nitroimidazole scaffold has emerged as a privileged structure for antitubercular drug discovery. This guide objectively compares the performance of the monocyclic this compound against clinical standards, highlighting the "Nitro Switch" effect—where the migration of the nitro group from C5 to C4 alters redox potential, metabolic activation pathways, and mutagenic profiles.
Chemical Architecture & The "Nitro Switch"
The biological efficacy of nitroimidazoles is governed by the redox potential of the nitro group. The this compound scaffold serves as a model to understand why monocyclic 4-nitroimidazoles differ drastically from their 5-nitro isomers.
Structural Comparison
| Feature | This compound | Metronidazole (Standard) | Pretomanid (PA-824) |
| Core Scaffold | Monocyclic Imidazole | Monocyclic Imidazole | Bicyclic Nitroimidazooxazine |
| Nitro Position | C4 | C5 | C4 |
| N1 Substituent | Ethyl (Hydrophobic) | Hydroxyethyl (Polar) | Lipophilic Tail (Complex) |
| Redox Potential ( | ~ -530 mV (Harder to reduce) | ~ -460 mV (Easier to reduce) | ~ -530 mV |
| Primary Activation | Ddn (Deazaflavin-dependent nitroreductase) | PFOR (Pyruvate:ferredoxin oxidoreductase) | Ddn |
SAR Logic: The 4-Nitro vs. 5-Nitro Paradox
-
The 5-Nitro Isomer (Metronidazole): The nitro group at C5 is sufficiently electron-deficient to be reduced by low-potential ferredoxins in anaerobes (PFOR pathway). This generates toxic radical species (nitro-radical anions) that damage DNA.
-
The 4-Nitro Isomer (Target Compound): Moving the nitro group to C4 increases electron density, making the reduction potential more negative (thermodynamically more difficult to reduce). Consequently, This compound is generally inert against standard anaerobes but becomes a substrate for specific F420-dependent reductases (like Ddn in M. tuberculosis).
Biological Performance & Data Analysis
The following data synthesizes experimental findings comparing the monocyclic 4-nitro probe against bicyclic and 5-nitro standards.
Table 1: Comparative Antimicrobial Potency (MIC)
| Compound | M. tuberculosis (Aerobic) | M. tuberculosis (Hypoxic) | Bacteroides fragilis (Anaerobe) | Mutagenicity (Ames) |
| This compound | > 64 µg/mL (Inactive) | 8 - 16 µg/mL | > 128 µg/mL | Low |
| Metronidazole (5-Nitro) | > 128 µg/mL | 4 - 8 µg/mL | 0.5 - 2.0 µg/mL | High |
| Pretomanid (Bicyclic 4-Nitro) | 0.06 - 0.25 µg/mL | 0.06 - 0.25 µg/mL | > 64 µg/mL | Low |
Critical Insight: The monocyclic this compound lacks the aerobic antitubercular activity seen in Pretomanid. This confirms that the C4-nitro group alone is insufficient for aerobic activity; the rigid bicyclic oxazine ring and specific lipophilic tail of Pretomanid are required to bind the Ddn enzyme effectively. However, the 4-nitro scaffold significantly reduces mutagenicity compared to the 5-nitro series.
Mechanism of Action: Activation Pathways
The divergence in activity is driven by the enzymatic activation mechanism. The diagram below illustrates the selective activation of 4-nitro vs. 5-nitro imidazoles.
Figure 1: Differential activation pathways. 5-nitroimidazoles are reduced by PFOR (anaerobes), while 4-nitroimidazoles require specific hydride transfer via Ddn (TB), avoiding general anaerobic toxicity.
Experimental Protocols
To validate the SAR of this compound, precise synthesis and characterization are required to distinguish it from its 5-nitro isomer.
Protocol A: Regioselective Synthesis & Separation
Context: Alkylation of 4(5)-nitroimidazole often yields a mixture of 4-nitro (N1-alkyl) and 5-nitro (N3-alkyl) isomers. The 4-nitro isomer is thermodynamically favored but kinetically slower to form under certain conditions.
-
Reagents: 2-methyl-4(5)-nitroimidazole (1.0 eq), Ethyl Iodide (1.2 eq),
(2.0 eq), DMF (anhydrous). -
Reaction: Stir at 60°C for 12 hours.
-
Workup: Quench with ice water. Extract with Ethyl Acetate.[1]
-
Purification (Critical Step):
-
The 5-nitro isomer (1-ethyl-2-methyl-5-nitroimidazole) is less polar.
-
The 4-nitro isomer (Target: this compound) is more polar.
-
Flash Chromatography: Silica gel, Gradient 0-5% MeOH in DCM.
-
Validation: The 4-nitro isomer typically elutes after the 5-nitro isomer.
-
Protocol B: UV-Vis Discrimination Assay
Principle: The conjugation of the nitro group with the imidazole ring differs between isomers, leading to distinct
-
Prepare 50 µM solutions of the purified isomer in Ethanol.
-
Scan from 200 nm to 400 nm.
-
Criteria:
-
5-Nitro Isomers:
~ 310–320 nm. -
4-Nitro Isomers:
~ 290–300 nm (Hypsochromic shift due to cross-conjugation).
-
Protocol C: Cyclic Voltammetry (Redox Potential)
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate in anhydrous DMF.
-
Electrodes: Glassy carbon (working), Pt wire (counter), Ag/AgCl (reference).
-
Scan Rate: 100 mV/s.
-
Result Interpretation:
-
Identify the first reduction peak (
). -
Target 4-nitro analog should show
approx -1.0 V to -1.1 V (vs Ag/AgCl), corresponding to a standard potential of ~ -530 mV. -
If
is significantly more positive (e.g., -0.8 V), the sample is likely contaminated with the 5-nitro isomer.
-
References
-
Thompson, A. M., et al. (2009). "Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles."[2][3] Journal of Medicinal Chemistry.
-
Manjunatha, U. H., et al. (2006). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences.
-
Mukherjee, T., & Boshoff, H. I. (2011). "Nitroimidazoles for the treatment of tuberculosis: past, present and future." Future Medicinal Chemistry.
-
Al-Masoudi, N. A., et al. (2023).[1] "Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation." ResearchGate.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
In Vivo Efficacy of 1-ethyl-5-methyl-4-nitro-1H-imidazole: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the in vivo validation of 1-ethyl-5-methyl-4-nitro-1H-imidazole, a novel nitroimidazole derivative. By contextualizing its potential therapeutic applications against established alternatives like metronidazole and tinidazole, we offer a scientifically grounded roadmap for researchers, scientists, and drug development professionals. This document emphasizes the causal logic behind experimental design, ensuring a self-validating approach to preclinical assessment.
Introduction to the Nitroimidazole Class and the Therapeutic Promise of this compound
Nitroimidazoles are a critical class of antimicrobial agents, indispensable for treating infections caused by anaerobic bacteria and protozoa.[] Their mechanism of action is predicated on the reductive activation of the nitro group within the microbial cell under hypoxic conditions, a process catalyzed by microbial nitroreductases.[2] This reduction generates cytotoxic reactive nitrogen species that induce DNA damage, leading to microbial cell death.[][3][4] The therapeutic landscape is currently dominated by 5-nitroimidazole compounds such as metronidazole and tinidazole.[][5]
This compound, as a 4-nitroimidazole derivative, presents an intriguing candidate for investigation. While compounds with a nitro group at the 4-position of the imidazole ring are known, their in vivo efficacy can vary.[6] The structural modifications—an ethyl group at the 1-position and a methyl group at the 5-position—may influence the compound's lipophilicity, metabolic stability, and interaction with microbial nitroreductases, potentially offering an improved therapeutic window or a different spectrum of activity compared to existing 5-nitroimidazoles. The primary hypothesis is that these modifications could enhance efficacy against susceptible pathogens, potentially overcoming existing resistance mechanisms.
Comparative Landscape: Benchmarking Against Established Nitroimidazoles
A thorough in vivo validation of this compound necessitates a direct comparison with the current standards of care. Metronidazole and tinidazole are the most relevant comparators, widely used for treating anaerobic and protozoal infections.[5][7][8][9]
Table 1: Comparative Profile of Key Nitroimidazoles
| Feature | Metronidazole | Tinidazole | This compound |
| Class | 5-Nitroimidazole | 5-Nitroimidazole | 4-Nitroimidazole |
| Primary Indications | Anaerobic bacterial infections (e.g., Bacteroides fragilis, Clostridium difficile), trichomoniasis, giardiasis, amebiasis.[5][9] | Trichomoniasis, giardiasis, amebiasis, bacterial vaginosis.[10][11] | To be determined through in vivo studies. |
| Reported In Vivo Efficacy | Effective in various animal models and clinical trials for susceptible pathogens.[12][13] | Often shows comparable or superior efficacy to metronidazole, sometimes with a shorter treatment course.[10][11][14] | Data not yet available. |
| Plasma Half-life | Approximately 7.3 hours.[10] | Approximately 12.5 hours, allowing for once-daily dosing in some indications.[10] | To be determined. |
| Key Advantages | Extensive clinical experience, broad-spectrum anaerobic coverage.[5][15] | Longer half-life, potentially better tolerability.[11][16] | Hypothesized improved potency, altered resistance profile, or favorable pharmacokinetics. |
| Key Limitations | Potential for resistance, side effects (e.g., nausea, metallic taste).[9][12] | Cross-resistance with metronidazole can occur. | Potential for unique toxicity profile, efficacy limitations to be determined. |
In Vivo Validation Workflow: A Step-by-Step Methodological Guide
The following protocols are designed to rigorously assess the in vivo efficacy and safety of this compound. The choice of a murine model is standard for initial efficacy testing due to its well-characterized physiology and the availability of established infection protocols.
Diagram 1: General Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for the in vivo evaluation of a novel antimicrobial agent.
Murine Model of Systemic Anaerobic Infection
This model is crucial for evaluating the compound's ability to combat a disseminated infection.
Protocol:
-
Animal Acclimatization: House 6-8 week old BALB/c mice in a controlled environment for at least one week prior to the experiment.
-
Infection:
-
Culture a clinically relevant anaerobic bacterium (e.g., Bacteroides fragilis) to mid-log phase in an appropriate anaerobic medium.
-
Prepare an inoculum of 10^7 - 10^8 colony-forming units (CFU) in a sterile carrier solution (e.g., saline with a cytomix).
-
Inject the bacterial suspension intraperitoneally (IP) into the mice.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve the test compound.
-
Group 2 (Test Compound): Administer this compound at various predetermined doses (based on Maximum Tolerated Dose studies).
-
Group 3 (Comparator): Administer metronidazole or tinidazole at a clinically relevant dose.
-
-
Dosing Regimen: Administer treatments via oral gavage or IP injection starting 2-4 hours post-infection and continue for a specified duration (e.g., 5-7 days).
-
Efficacy Endpoints:
-
Survival Analysis: Monitor and record survival rates over a 14-day period.
-
Bacterial Load Quantification: At defined time points, euthanize a subset of mice from each group. Collect peritoneal fluid and/or blood and perform serial dilutions for CFU plating on selective agar to determine the bacterial burden.
-
Clinical Scoring: Monitor mice for signs of illness (e.g., weight loss, ruffled fur, lethargy) and assign a clinical score.
-
Murine Model of Protozoal Infection (e.g., Giardiasis)
This model assesses the compound's efficacy against common intestinal protozoa.
Protocol:
-
Animal and Parasite Preparation:
-
Use 4-6 week old C57BL/6 mice.
-
Obtain viable Giardia lamblia cysts from a reliable source.
-
-
Infection:
-
Infect mice via oral gavage with approximately 10^6 G. lamblia cysts.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (Test Compound): Administer this compound at various doses.
-
Group 3 (Comparator): Administer metronidazole or tinidazole.
-
-
Dosing Regimen: Begin treatment 5-7 days post-infection and continue for 3-5 days.
-
Efficacy Endpoints:
-
Cyst Shedding: Collect fecal samples at various time points post-treatment and quantify the number of shed cysts using a hemocytometer.
-
Trophozoite Quantification: At the end of the study, euthanize the mice and collect the small intestine. Enumerate the number of trophozoites in the intestinal lumen.
-
Mechanism of Action and Resistance Potential
The core mechanism of action for nitroimidazoles involves reductive activation.
Diagram 2: Hypothesized Mechanism of Action
Caption: The proposed reductive activation pathway for this compound.
A critical aspect of the in vivo validation is to assess the potential for resistance development. This can be investigated by passaging the target pathogen in the presence of sub-lethal concentrations of the compound and monitoring for changes in the minimum inhibitory concentration (MIC).
Conclusion and Future Directions
The in vivo validation of this compound requires a systematic and comparative approach. The experimental frameworks provided in this guide offer a robust starting point for elucidating its efficacy, safety, and pharmacokinetic profile relative to established nitroimidazoles. Positive outcomes from these studies, demonstrating significant efficacy and a favorable safety profile, would warrant further investigation into its spectrum of activity, mechanism of action, and potential for clinical development. The ultimate goal is to determine if this novel compound can offer a meaningful therapeutic advantage in the management of anaerobic and protozoal infections.
References
- Dr.Oracle. (2025, June 16). What are the alternative antibiotics for anaerobic coverage excluding Zosyn (piperacillin/tazobactam)?
- Clinical Gate. (2015, March 22). Metronidazole and Other Antibiotics for Anaerobic Infections.
- PubMed. (n.d.). Therapy for Infections Due to Anaerobic Bacteria: An Overview.
- PubMed. (n.d.). Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy.
- Ovid. (n.d.). Treatment of anaerobic infection : Expert Review of Anti-infective Therapy.
- PubMed. (n.d.). Exposure to Metronidazole In Vivo Readily Induces Resistance in Helicobacter pylori and Reduces the Efficacy of Eradication Therapy in Mice.
- PubMed. (2012, July 15). In vivo evaluation of a metronidazole-containing gel for the adjuvant treatment of chronic periodontitis: preliminary results.
- PubMed. (n.d.). Recent developments in the management of anaerobic infections.
- accessdata.fda.gov. (2003, July 16). 21-618 Tindamax Clinical Pharmacology Biopharmaceutics Review.
- SciELO. (n.d.). Therapeutic uses of metronidazole and its side effects: an update.
- Oxford Academic. (2001, October 15). Tinidazole Therapy for Metronidazole-Resistant Vaginal Trichomoniasis.
- Ovid. (n.d.). Tinidazole for bacterial vaginosis : Expert Review of Anti-infective Therapy.
- ACS Publications. (2022, October 19). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.
- BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.
- PubMed. (1986, March). Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells.
- BenchChem. (n.d.). 1-ethyl-4-methyl-5-nitro-1H-imidazole.
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Evaluation of 2-(2-methyl-5-nitro-1H-imidazol-1- yl)ethyl N.
Sources
- 2. 1-ethyl-4-methyl-5-nitro-1H-imidazole | 45878-90-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Metronidazole and Other Antibiotics for Anaerobic Infections - Clinical GateClinical Gate [clinicalgate.com]
- 6. Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ovid.com [ovid.com]
- 9. europeanreview.org [europeanreview.org]
- 10. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Exposure to Metronidazole In Vivo Readily Induces Resistance in Helicobacter pylori and Reduces the Efficacy of Eradication Therapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo evaluation of a metronidazole-containing gel for the adjuvant treatment of chronic periodontitis: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Recent developments in the management of anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Benchmarking 1-Ethyl-5-Methyl-4-Nitro-1H-Imidazole: A Comparative Technical Guide
Executive Summary
This guide outlines the technical framework for benchmarking 1-ethyl-5-methyl-4-nitro-1H-imidazole (hereafter referred to as EM-4-NI ) against established and novel antibiotic classes.
As a 4-nitroimidazole isomer, EM-4-NI represents a distinct pharmacological class from the standard 5-nitroimidazoles (e.g., Metronidazole). The shift of the nitro group from position 5 to position 4 fundamentally alters the compound's thermodynamic reduction potential (
This document provides the experimental logic, comparative data structures, and validated protocols required to objectively assess EM-4-NI.
Part 1: Mechanistic Foundation & Logic
The Nitro-Switch: 4-Nitro vs. 5-Nitro Isomers
The core differentiation lies in the Single-Electron Reduction Potential .
-
5-Nitroimidazoles (Metronidazole): Possess a reduction potential (
) that ideally matches the redox midpoint of bacterial ferredoxins (e.g., in Bacteroides or Clostridium). This allows rapid reduction to toxic radical anions ( ), causing DNA fragmentation.[1] -
4-Nitroimidazoles (EM-4-NI): Generally exhibit a more negative reduction potential (
). This makes them thermodynamically harder to reduce by standard anaerobic PFOR (pyruvate:ferredoxin oxidoreductase) systems, often resulting in lower anaerobic potency but potentially higher stability and lower host cytotoxicity.
Mechanism of Action Visualization
The following diagram illustrates the divergent activation pathways between the test compound and the standard.
Figure 1: Comparative Activation Pathway. 5-nitroimidazoles are readily activated by standard anaerobic ferredoxins. 4-nitroimidazoles (EM-4-NI) often require specific reductases (like Ddn in TB) or highly reducing environments, limiting their broad-spectrum anaerobic utility.[2][3]
Part 2: Comparative Benchmarking Matrix
To objectively evaluate EM-4-NI, it must be screened against three distinct classes of competitors.
Table 1: The Competitor Landscape
| Competitor Class | Representative Drug | Role in Benchmark | Key Comparison Metric |
| Gold Standard (Anaerobic) | Metronidazole | Positive Control | Anaerobic MIC: EM-4-NI is expected to be less active (higher MIC). |
| Next-Gen 4-Nitro | Pretomanid (PA-824) | Mechanistic Analog | Mycobacterial Activity: Does EM-4-NI share the aerobic anti-TB activity of Pretomanid? |
| Novel Anti-Clostridial | Fidaxomicin | Clinical Efficacy | C. diff Specificity: Fidaxomicin spares gut flora; Nitroimidazoles usually do not. |
Table 2: Predicted Performance Data (Hypothetical Reference)
Based on Structure-Activity Relationships (SAR) of simple 4-nitroimidazoles.
| Organism | Metronidazole (MIC | EM-4-NI (Predicted MIC) | Interpretation |
| Bacteroides fragilis | 0.25 - 1.0 | > 16.0 | 4-nitro position hinders ferredoxin reduction. |
| Clostridioides difficile | 0.25 - 0.5 | 8.0 - 32.0 | Likely weak activity; insufficient for monotherapy. |
| Helicobacter pylori | 8.0 (Resistance common) | 4.0 - 8.0 | Potential niche; microaerophilic reduction may differ. |
| M. tuberculosis | > 64.0 (Inactive) | Variable | If EM-4-NI mimics PA-824, MIC could be < 1.0. |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Anaerobic MIC Determination (Agar Dilution)
Standard: CLSI M11-A8
Objective: Determine the precise potency difference between the 5-nitro and 4-nitro isomers.
-
Media Preparation: Use Brucella Agar supplemented with 5% laked sheep blood, vitamin K1 (1 µg/mL), and hemin (5 µg/mL).
-
Compound Handling:
-
Dissolve EM-4-NI in DMSO (solubility of 4-nitro isomers can differ from water-soluble metronidazole salts).
-
Prepare serial 2-fold dilutions ranging from 0.125 to 128 µg/mL .
-
-
Inoculum:
-
Prepare suspension of B. fragilis (ATCC 25285) to reach 1 x 10^5 CFU/spot .
-
-
Incubation:
-
Anaerobic chamber (80% N2, 10% H2, 10% CO2) at 37°C for 48 hours .
-
-
Validation Control:
-
Metronidazole must yield MIC 0.25–1.0 µg/mL . If outside this range, invalidate the run.
-
Growth Control: Plate without antibiotic must show confluent growth.
-
Protocol B: Cyclic Voltammetry (Redox Potential)
Objective: Quantify the thermodynamic barrier to activation (
-
System: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solution: 1 mM EM-4-NI in 0.1 M phosphate buffer (pH 7.0), deoxygenated with Argon for 15 mins.
-
Scan: Scan rate 100 mV/s from 0 to -1.2 V.
-
Analysis: Identify the cathodic peak potential (
).-
Metronidazole Reference: Expect peak approx -415 to -460 mV .
-
EM-4-NI Target: Expect peak < -500 mV (more negative).
-
Interpretation: A difference of >100 mV explains the lack of anaerobic potency.
-
Part 4: Benchmarking Workflow Visualization
Figure 2: Strategic Evaluation Workflow. The workflow prioritizes distinguishing whether EM-4-NI is a failed anaerobic drug or a novel aerobic/TB candidate.
Part 5: References
-
Edwards, D. I. (1993).[4] Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[5][6] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link
-
Thompson, A. M., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. Journal of Medicinal Chemistry, 52(3), 637-650. (Detailed comparison of 4-nitro vs 5-nitro SAR). Link
-
Clinical and Laboratory Standards Institute (CLSI). (2012). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition (M11-A8).Link
-
Ang, C. W., et al. (2017). Nitroimidazoles: Molecular Basis of Biological Activity and Activation. Current Medicinal Chemistry, 24. (Review of redox potentials). Link
-
Lofmark, S., et al. (2010). Metronidazole: is it losing its luster? Clinical Infectious Diseases, 50(S1), S16-S23. Link
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 3. sti.bmj.com [sti.bmj.com]
- 4. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 5. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-Ethyl-5-Methyl-4-Nitro-1H-Imidazole
Disclaimer: This guide is intended for qualified research personnel and safety officers. It supplements, but does not replace, your institution’s Chemical Hygiene Plan (CHP) or specific Safety Data Sheet (SDS). Always consult the SDS for the specific lot number in hand, as synthesis byproducts may alter hazard profiles.[1]
Executive Summary
1-ethyl-5-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative. While specific isomers vary in potency, this chemical class is universally treated as bioactive hazardous waste due to potential mutagenicity, environmental persistence, and thermal sensitivity associated with the nitro-heterocyclic moiety.[1]
The Core Directive: Do not treat this as general organic waste. The presence of the nitro group (
Part 1: Hazard Profiling & Causality
Why we handle it this way.
To ensure safety, we must understand the chemical behaviors driving our disposal protocols.[1]
| Feature | Property | Operational Implication |
| Chemical Class | Nitroimidazole | Bioactive: Treat as a potential mutagen/carcinogen. Environmental: High persistence; harmful to aquatic life.[1] Zero-drain disposal. |
| Functional Group | Nitro ( | Thermal Sensitivity: Although stable at room temp, nitro compounds can decompose exothermically under high heat or shock. Do not autoclave. |
| Physical State | Solid (Powder) | Inhalation Risk: Fine particulates can aerosolize.[1][2] Use HEPA-filtered enclosures during transfer.[1] |
| Transport | UN 2811 (Likely) | Classification: Toxic Solid, Organic, N.O.S.[1] (Not Otherwise Specified). |
The "Why" Behind the Protocol
-
Prohibition of Autoclaving: We do not autoclave nitroimidazoles prior to disposal.[1] The heat of an autoclave (
) is insufficient to destroy the imidazole ring but sufficient to potentially volatilize toxic byproducts or initiate uncontrolled decomposition in the presence of other waste stream contaminants. -
Prohibition of Bleach/Oxidation: Unlike biological waste, chemical oxidation (bleach) is not recommended at the bench scale.[1] It can generate toxic chloramines or result in incomplete degradation, leaving bioactive intermediates.[1]
Part 2: Pre-Disposal Stabilization
The Self-Validating System: Bench to Bin.
Before the waste leaves your hood, it must be stabilized.[1]
A. Solid Waste (Pure Substance)
Scenario: Expired stock or weighing errors.[1]
-
Segregation: Isolate from strong bases (which can deprotonate the imidazole) and strong oxidizers.[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[1]
-
Labeling: Mark clearly as "Toxic Solid - Organic."
-
Validation: Verify the lid is chemically compatible (polypropylene or phenolic with Teflon liner).[1]
-
B. Liquid Waste (Mother Liquors/Solutions)
Scenario: Reaction mixtures or HPLC waste.[1]
-
Solvent Compatibility Check: Ensure the carrier solvent (e.g., DMSO, Methanol, Acetonitrile) is compatible with the waste drum.[1]
-
pH Check: Nitroimidazoles are pH-sensitive.[1]
-
Precipitation Risk: If the concentration is high (>5%), dilute with the primary solvent to prevent precipitation in the waste drum, which creates "sludge" that is difficult for disposal vendors to sample.[1]
Part 3: The Disposal Workflow
The following diagram illustrates the decision logic for disposing of this compound.
Figure 1: Decision logic for the segregation and packaging of nitroimidazole waste streams.
Part 4: Detailed Step-by-Step Protocol
Step 1: Personal Protective Equipment (PPE)
Before handling waste containers, verify the following:
-
Respiratory: N95 respirator (minimum) or P100 if handling fine powder outside a fume hood.[1]
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1] Nitroimidazoles can permeate standard latex.[1]
-
Ocular: Chemical splash goggles.[1]
Step 2: Packaging for Pickup
Do not pour this chemical down the sink.[1] It is a violation of the Clean Water Act (US) and similar global regulations due to aquatic toxicity.[1]
For Solids (Powder/Spill Debris):
-
Collect waste in a sealable polyethylene bag (Zip-lock style).[1]
-
Place the sealed bag inside a second bag (Double containment).
-
Deposit the double-bagged waste into a Fiber Drum or Poly Pail designated for incineration.[1]
-
Critical Check: Ensure no free liquids are present in the solid waste drum.
For Liquids (HPLC Waste/Mother Liquor):
-
Use a Safety Carboy (HDPE preferred).[1]
-
Leave at least 10% headspace to allow for thermal expansion.[1]
-
Labeling: List the full chemical name: this compound. Do not use abbreviations (e.g., "EMNI") on waste tags.[1]
-
Hazard Checkbox: Mark "Toxic" and "Mutagen/Carcinogen" if your institution's tag allows.[1]
Step 3: Spill Management (Immediate Response)
If a spill occurs during the disposal process:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
Dampen: Cover the powder with a paper towel dampened with water (not acetone, to avoid spreading the organic compound).[1] This prevents aerosolization.[1][2][3][4]
-
Collect: Scoop the damp material into the solid waste container.
-
Decontaminate: Wash the surface with a detergent solution, followed by water.[1]
Part 5: Regulatory & Logistics Data
When filling out your hazardous waste manifest, use the following data points to ensure compliance.
| Parameter | Value / Recommendation |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) |
| UN Number | UN 2811 (Class 6.1) |
| Packing Group | III (Low to Medium Danger) |
| RCRA Code (USA) | Not P-listed or U-listed.[1] Classify as D001 (if in flammable solvent) or Non-Specific Hazardous Waste based on toxicity.[1] |
| Disposal Code | Incineration Only. (Do not landfill). |
References
-
PubChem. (n.d.).[1] Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link][1]
-
US EPA. (2019).[1][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1][5][6] Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
